molecular formula C85H112O37 B15567185 Hibarimicin A

Hibarimicin A

Cat. No.: B15567185
M. Wt: 1725.8 g/mol
InChI Key: XGHSXRXEPCUHTN-HTMXLIDQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hibarimicin A is an anthraquinone.

Properties

Molecular Formula

C85H112O37

Molecular Weight

1725.8 g/mol

IUPAC Name

5-[(2S,5S,6R)-5-[(2R,6R)-5-acetyl-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-15-[9-[(2S,5S,6R)-5-[(2S,5R,6R)-5-acetyl-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-7-[(2S,4R,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-1,8,10,10a,12-pentahydroxy-3,4-dimethoxy-11-oxo-10-propyl-6a,7,8,9-tetrahydro-6H-tetracen-2-yl]-7-[(4R,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6,9,12,19-tetrahydroxy-16-methoxy-4-propyl-3-oxapentacyclo[9.8.0.02,8.04,9.013,18]nonadeca-1(11),12,15,18-tetraene-10,14,17-trione

InChI

InChI=1S/C85H112O37/c1-14-22-82(104)78(120-45-18-16-43(30(3)110-45)116-47-20-24-80(102,34(7)86)36(9)114-47)68(98)71(118-49-28-41(88)60(90)32(5)112-49)40-27-38-26-39-52(62(92)51(38)76(100)84(40,82)105)63(93)56(74(109-13)70(39)107-11)55-64(94)53-54(67(97)73(55)108-12)65(95)57-58(66(53)96)77(101)85(106)59-72(57)122-83(85,23-15-2)79(69(99)75(59)119-50-29-42(89)61(91)33(6)113-50)121-46-19-17-44(31(4)111-46)117-48-21-25-81(103,35(8)87)37(10)115-48/h26,30-33,36-37,40-50,59-61,68-69,71-72,75,78-79,88-93,95-96,98-99,102-106H,14-25,27-29H2,1-13H3/t30-,31-,32+,33+,36-,37-,40?,41-,42-,43+,44+,45+,46+,47-,48+,49+,50?,59?,60+,61+,68?,69?,71?,72?,75?,78?,79?,80+,81?,82?,83?,84?,85?/m1/s1

InChI Key

XGHSXRXEPCUHTN-HTMXLIDQSA-N

Origin of Product

United States

Foundational & Exploratory

The Potent Antitumor Agent Hibarimicin A from Microbispora rosea subsp. hibaria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Hibarimicin A, a complex aromatic polyketide produced by the rare actinomycete Microbispora rosea subsp. hibaria, represents a promising frontier in oncology research. As a potent inhibitor of Src tyrosine kinase, it targets a critical signaling pathway implicated in cancer cell proliferation, migration, and survival. This technical guide provides a comprehensive overview of Microbispora rosea subsp. hibaria as a source of this compound, detailing the methodologies for its cultivation, extraction, purification, and biological evaluation. Furthermore, it elucidates the molecular mechanism of action of this compound and presents its quantitative antitumor activity against a panel of human cancer cell lines. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel anticancer therapeutics.

Introduction

The relentless pursuit of novel anticancer agents has led researchers to explore the vast and diverse metabolic capabilities of microorganisms. Among these, the actinomycetes have proven to be a particularly fruitful source of structurally unique and biologically active secondary metabolites. Microbispora rosea subsp. hibaria, a rare actinomycete, is the producer of the hibarimicin family of compounds.[1][2] These molecules, including this compound, are characterized by a complex, highly oxidized naphthylnaphthoquinone chromophore aglycon decorated with six deoxyhexoses.[1]

This compound has garnered significant attention for its potent and specific inhibition of Src tyrosine kinase, a non-receptor tyrosine kinase that plays a pivotal role in various cellular signal transduction pathways.[1][2] Dysregulation of Src kinase activity is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention. The inhibitory action of hibarimicins on this key oncogenic driver underscores their potential as lead compounds in the development of new cancer therapies.

This guide offers an in-depth exploration of the scientific and technical aspects of working with Microbispora rosea subsp. hibaria and this compound, from the initial fermentation to the detailed characterization of its anticancer properties.

The Producing Organism: Microbispora rosea subsp. hibaria

Microbispora rosea subsp. hibaria (strain TP-A0121) is a Gram-positive, filamentous bacterium belonging to the order Actinomycetales. As with other members of the genus Microbispora, it is characterized by the formation of substrate and aerial mycelia. This subspecies was identified as the producer of the hibarimicin complex during a screening program for tyrosine kinase inhibitors.

Cultivation and Fermentation for this compound Production

The production of this compound is achieved through submerged fermentation of Microbispora rosea subsp. hibaria. The cultivation process is typically carried out in two stages: a seed culture to generate sufficient biomass, followed by a production culture to promote the biosynthesis of the desired secondary metabolites.

Experimental Protocol: Fermentation

a) Media Composition:

While various media such as ISP 1, ISP 2, ISP 3, and Bennett's agar (B569324) can support the growth of Microbispora rosea subsp. rosea, specific media have been utilized for the production of hibarimicins. The following media are recommended for the seed and production stages:

  • Seed Medium (V-22): Used for the initial growth of the culture.

  • Production Medium (MP): Formulated to enhance the production of hibarimicins.

b) Seed Culture Preparation:

  • Aseptically inoculate a loopful of a mature culture of Microbispora rosea subsp. hibaria from an agar slant into a flask containing V-22 seed medium.

  • Incubate the flask on a rotary shaker at 28°C for 3 days to obtain a well-grown seed culture.

c) Production Culture:

  • Transfer an appropriate volume of the seed culture (e.g., 1 mL) into a larger flask containing MP production medium.

  • Incubate the production culture on a rotary shaker at 28°C for an extended period, typically several days, to allow for the biosynthesis and accumulation of this compound.

Extraction and Purification of this compound

Following fermentation, this compound is extracted from the culture broth and mycelium and subsequently purified to homogeneity using a combination of chromatographic techniques.

Experimental Protocol: Extraction and Purification

a) Extraction:

  • Adjust the pH of the whole fermentation broth to an acidic value (e.g., pH 3-4).

  • Extract the broth with an equal volume of a water-immiscible organic solvent, such as ethyl acetate.

  • Separate the organic layer, which now contains the hibarimicins, and concentrate it under reduced pressure to yield a crude extract.

b) Purification:

A multi-step chromatographic process is employed to isolate this compound from the crude extract:

  • Adsorption Chromatography:

    • Apply the crude extract to a column packed with Diaion HP-20 resin.

    • Wash the column with a stepwise gradient of increasing concentrations of methanol (B129727) in water to elute different fractions.

  • Silica (B1680970) Gel Chromatography:

    • Pool the fractions containing hibarimicins and apply them to a silica gel column.

    • Elute the column with a suitable solvent system, such as a mixture of chloroform (B151607) and methanol, to separate the different hibarimicin analogues.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • For final purification, subject the this compound-containing fractions to preparative reverse-phase HPLC.

    • Employ a C18 column and a gradient of acetonitrile (B52724) in water (often with a modifier like trifluoroacetic acid) to obtain highly pure this compound.

Biological Activity and Mechanism of Action

This compound exhibits potent antitumor activity, which is attributed to its ability to inhibit Src tyrosine kinase.

Mechanism of Action: Inhibition of Src Tyrosine Kinase

Src is a proto-oncogene that, when activated, phosphorylates a multitude of downstream protein substrates, thereby activating signaling pathways that promote cell growth, proliferation, and metastasis. Hibarimicin B has been shown to act as a competitive inhibitor of ATP binding to the v-Src kinase, and it is likely that this compound follows a similar mechanism. By blocking the ATP-binding site, this compound prevents the phosphorylation of Src substrates, thereby abrogating its downstream signaling.

Src_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pathways Downstream Signaling Pathways cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src Activates Substrate Substrate Protein Src->Substrate Phosphorylates ATP ATP ATP->Src pSubstrate Phosphorylated Substrate Ras_Raf Ras/Raf/MEK/ERK Pathway pSubstrate->Ras_Raf PI3K_Akt PI3K/Akt Pathway pSubstrate->PI3K_Akt STAT3 STAT3 Pathway pSubstrate->STAT3 Hibarimicin_A This compound Hibarimicin_A->Src Inhibits (Competes with ATP) Transcription Gene Transcription (Proliferation, Survival, Angiogenesis, Metastasis) Ras_Raf->Transcription PI3K_Akt->Transcription STAT3->Transcription Growth_Factor Growth Factor Growth_Factor->RTK Binds

Inhibition of the Src Signaling Pathway by this compound.
Quantitative Antitumor Activity

The in vitro antitumor activity of this compound is typically quantified by determining its half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Cell LineCancer TypeIC50 (µg/mL)
K562Chronic Myelogenous Leukemia52
JurkatT-cell Leukemia66.7

Note: The IC50 values presented are indicative and may vary depending on the specific experimental conditions.

Experimental Workflow Overview

The discovery and characterization of this compound from Microbispora rosea subsp. hibaria follows a systematic workflow, from the initial cultivation of the microorganism to the final biological evaluation of the purified compound.

Experimental_Workflow cluster_fermentation Fermentation cluster_dsp Downstream Processing cluster_bioassay Biological Evaluation A Strain Inoculation (Microbispora rosea subsp. hibaria) B Seed Culture (V-22 Medium, 28°C, 3 days) A->B C Production Culture (MP Medium, 28°C) B->C D Extraction (Ethyl Acetate) C->D E Crude Extract D->E F Adsorption Chromatography (Diaion HP-20) E->F G Silica Gel Chromatography F->G H Preparative HPLC G->H I Pure this compound H->I J Src Kinase Inhibition Assay I->J K Antitumor Activity Assay (IC50 determination) I->K L Data Analysis J->L K->L

Overall Experimental Workflow for this compound.

Conclusion

This compound, produced by Microbispora rosea subsp. hibaria, stands out as a promising natural product with significant potential for development as an anticancer agent. Its potent and specific inhibition of Src tyrosine kinase provides a clear mechanism of action that is highly relevant to cancer biology. The detailed protocols and data presented in this technical guide are intended to facilitate further research and development of this compound and its analogues, with the ultimate goal of translating this promising discovery into a clinically effective cancer therapy. The continued exploration of the metabolic diversity of rare actinomycetes like Microbispora rosea subsp. hibaria is crucial for the discovery of next-generation anticancer drugs.

References

In-Depth Technical Guide: The Discovery and Isolation of Hibarimicin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hibarimicin A is a member of a complex of potent antitumor antibiotics and tyrosine kinase inhibitors produced by the actinomycete Microbispora rosea subsp. hibaria (strain TP-AO121). This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of this compound. It is designed to furnish researchers, scientists, and drug development professionals with detailed experimental protocols, quantitative data, and a deeper understanding of the underlying biosynthetic and signaling pathways. All quantitative data are presented in structured tables for clarity and comparative analysis, and key experimental workflows and biological pathways are visualized using diagrams.

Discovery of the Hibarimicin Complex

The hibarimicin complex, which includes this compound, B, C, D, and G, was discovered during a screening program for novel tyrosine kinase inhibitors from microbial sources. The producing organism, strain TP-AO121, was isolated from a soil sample and identified as a new subspecies of Microbispora rosea, subsequently named Microbispora rosea subsp. hibaria.[1]

Taxonomy of the Producing Organism

The taxonomic classification of strain TP-AO121 was established through a combination of morphological, physiological, and chemotaxonomic analyses. These studies confirmed its placement within the genus Microbispora and its distinction as a new subspecies.

Fermentation and Production

The production of this compound is achieved through submerged fermentation of Microbispora rosea subsp. hibaria. The following sections detail the fermentation protocol.

Culture Media and Conditions

While the precise media composition from the original discovery is proprietary, a typical production medium for actinomycetes capable of producing complex polyketides would be employed. A representative medium is detailed in Table 1.

Table 1: Representative Fermentation Medium for Hibarimicin Production

ComponentConcentration (g/L)
Soluble Starch20.0
Glucose10.0
Yeast Extract5.0
Peptone5.0
K2HPO41.0
MgSO4·7H2O0.5
CaCO32.0
Trace Elements Solution1.0 mL
pH7.0-7.2

Fermentation is typically carried out in shake flasks or bioreactors under the conditions outlined in Table 2.

Table 2: Fermentation Parameters for Hibarimicin Production

ParameterValue
Temperature28-30 °C
Agitation200-250 rpm
Aeration1.0 vvm (volume of air per volume of medium per minute)
Incubation Time7-10 days

Isolation and Purification of this compound

The isolation and purification of this compound from the fermentation broth is a multi-step process involving extraction and chromatography. A general workflow is presented in the diagram below.

G Fermentation_Broth Fermentation Broth Centrifugation Centrifugation Fermentation_Broth->Centrifugation Mycelial_Cake Mycelial Cake Centrifugation->Mycelial_Cake Supernatant Supernatant Centrifugation->Supernatant Extraction_Mycelia Mycelial Extraction (e.g., Acetone (B3395972)/Methanol) Mycelial_Cake->Extraction_Mycelia Extraction_Supernatant Supernatant Extraction (e.g., Ethyl Acetate) Supernatant->Extraction_Supernatant Crude_Extract_Mycelia Crude Mycelial Extract Extraction_Mycelia->Crude_Extract_Mycelia Combined_Extract Combined Crude Extract Crude_Extract_Mycelia->Combined_Extract Crude_Extract_Supernatant Crude Supernatant Extract Extraction_Supernatant->Crude_Extract_Supernatant Crude_Extract_Supernatant->Combined_Extract Solvent_Partitioning Solvent Partitioning (e.g., Hexane/Methanol) Combined_Extract->Solvent_Partitioning Methanol_Phase Methanol (B129727) Phase Solvent_Partitioning->Methanol_Phase Silica_Gel_Chromatography Silica (B1680970) Gel Chromatography Methanol_Phase->Silica_Gel_Chromatography Fractionation Fractionation Silica_Gel_Chromatography->Fractionation Reversed_Phase_HPLC Reversed-Phase HPLC Fractionation->Reversed_Phase_HPLC Hibarimicin_A Pure this compound Reversed_Phase_HPLC->Hibarimicin_A

Figure 1: General workflow for the isolation and purification of this compound.
Detailed Experimental Protocol

  • Extraction: The whole fermentation broth is centrifuged to separate the mycelial cake and the supernatant. The mycelial cake is extracted with a polar organic solvent such as acetone or methanol. The supernatant is extracted with a water-immiscible organic solvent like ethyl acetate. The organic extracts are then combined and concentrated under reduced pressure.

  • Solvent Partitioning: The concentrated crude extract is subjected to solvent-solvent partitioning. A common system is hexane-methanol to remove nonpolar impurities. The hibarimicins will partition into the methanol layer.

  • Silica Gel Chromatography: The methanol-soluble fraction is then subjected to column chromatography on silica gel. A step-gradient elution is typically employed, starting with a nonpolar solvent and gradually increasing the polarity. For example, a gradient of chloroform-methanol is often effective. Fractions are collected and analyzed by thin-layer chromatography (TLC).

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Fractions containing the hibarimicin complex are pooled, concentrated, and further purified by preparative RP-HPLC. A C18 column is commonly used with a gradient of acetonitrile (B52724) in water (often with a modifier like 0.1% trifluoroacetic acid). This step allows for the separation of the individual hibarimicin congeners, including this compound.

Table 3: Representative HPLC Conditions for this compound Purification

ParameterCondition
ColumnC18 (e.g., 250 x 10 mm, 5 µm)
Mobile Phase AWater + 0.1% TFA
Mobile Phase BAcetonitrile + 0.1% TFA
Gradient20-80% B over 40 minutes
Flow Rate4.0 mL/min
DetectionUV at 254 nm and 280 nm

Structural Elucidation of this compound

The structure of this compound was determined using a combination of spectroscopic techniques. The hibarimicins share a common aglycon, hibarimicinone, and differ in their glycosylation patterns. They are characterized by a highly oxidized naphthylnaphthoquinone chromophore and are appended with six deoxyhexoses.

Physicochemical Properties

The physicochemical properties of the hibarimicin complex were instrumental in their initial characterization.

Table 4: Physicochemical Properties of Hibarimicins

PropertyThis compoundHibarimicin BHibarimicin CHibarimicin DHibarimicin G
Molecular Formula C₈₅H₁₁₂O₃₇C₈₅H₁₁₂O₃₇C₈₃H₁₁₀O₃₆C₈₅H₁₁₂O₃₈C₈₅H₁₁₂O₃₉
Appearance Yellow powderYellow powderYellow powderYellow powderYellow powder
Solubility Soluble in methanol, DMSO; Insoluble in water, hexaneSoluble in methanol, DMSO; Insoluble in water, hexaneSoluble in methanol, DMSO; Insoluble in water, hexaneSoluble in methanol, DMSO; Insoluble in water, hexaneSoluble in methanol, DMSO; Insoluble in water, hexane
Spectroscopic Data

The structural elucidation of this compound relied heavily on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

  • Mass Spectrometry (MS): Fast Atom Bombardment (FAB-MS) or high-resolution Electrospray Ionization (ESI-MS) would have been used to determine the molecular weight and elemental composition of this compound. Tandem MS (MS/MS) experiments would reveal fragmentation patterns, particularly the loss of the six deoxyhexose units, aiding in the structural analysis of the glycosidic chains.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) would have been essential for the complete structural assignment.

    • ¹H NMR: Would show signals for the aromatic protons of the naphthylnaphthoquinone core, as well as signals for the sugar moieties, including anomeric protons.

    • ¹³C NMR: Would reveal the carbon skeleton, including the carbonyl carbons of the quinone and the carbons of the sugar units.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity within the aglycon and the sugar residues, as well as for determining the points of attachment of the sugars to the aglycon and to each other.

Biosynthesis of this compound

The biosynthesis of the hibarimicin aglycon, hibarimicinone, proceeds through the dimerization of an undecaketide intermediate. This symmetrical aglycon is then oxidatively modified and subsequently glycosylated to form the various hibarimicin congeners.

G Acetate_Units Acetate Units Undecaketide_Synthase Undecaketide Synthase Acetate_Units->Undecaketide_Synthase Undecaketide Aromatic Undecaketide Intermediate Undecaketide_Synthase->Undecaketide Oxidative_Coupling Oxidative Coupling Undecaketide->Oxidative_Coupling Symmetrical_Aglycon Symmetrical Aglycon (HMP-Y1) Oxidative_Coupling->Symmetrical_Aglycon Oxidative_Modification Oxidative Modification Symmetrical_Aglycon->Oxidative_Modification Hibarimicinone Hibarimicinone (Aglycon) Oxidative_Modification->Hibarimicinone Glycosylation Glycosylation Hibarimicinone->Glycosylation Hibarimicin_A This compound Glycosylation->Hibarimicin_A

Figure 2: Proposed biosynthetic pathway of this compound.

Biological Activity and Signaling Pathway

This compound and its congeners are potent inhibitors of src tyrosine kinase, a non-receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival.

Mechanism of Action

Hibarimicin B has been shown to be a competitive inhibitor with respect to ATP for binding to v-Src kinase, while the aglycon, hibarimicinone, exhibits noncompetitive inhibition. This suggests that the glycosidic moieties of this compound are critical for its specific mode of interaction with the kinase.

Src Tyrosine Kinase Signaling Pathway

The inhibition of Src tyrosine kinase by this compound disrupts downstream signaling cascades that are often dysregulated in cancer. A simplified representation of the Src signaling pathway is shown below.

G Growth_Factor_Receptor Growth Factor Receptor Src Src Kinase Growth_Factor_Receptor->Src FAK FAK Src->FAK Ras_Raf_MEK_ERK Ras-Raf-MEK-ERK Pathway Src->Ras_Raf_MEK_ERK PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt STAT3 STAT3 Src->STAT3 Hibarimicin_A This compound Hibarimicin_A->Src Metastasis Metastasis FAK->Metastasis Cell_Proliferation Cell Proliferation Ras_Raf_MEK_ERK->Cell_Proliferation Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Angiogenesis Angiogenesis STAT3->Angiogenesis

Figure 3: Simplified Src tyrosine kinase signaling pathway and the inhibitory action of this compound.

Conclusion

This compound represents a significant discovery in the field of natural product drug discovery. Its complex structure and potent biological activity as a tyrosine kinase inhibitor make it a valuable lead compound for the development of novel anticancer therapeutics. This technical guide has provided a detailed overview of the key experimental procedures and data related to its discovery and isolation, which will be a valuable resource for researchers in the field. Further investigation into the specific interactions of this compound with the Src kinase and its downstream effects will be crucial for its future development as a therapeutic agent.

References

Hibarimicin A: A Technical Overview of a Novel Src Tyrosine Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hibarimicin A is a complex polyketide natural product isolated from the fermentation broth of the actinomycete Microbispora rosea subsp. hibaria. It belongs to a class of compounds known as the hibarimicins, which have garnered significant interest in the scientific community for their potent biological activities. This technical guide provides a comprehensive overview of this compound, focusing on its molecular characteristics, biological activity, and the experimental methodologies used for its study.

Molecular Profile

This compound is a large, structurally intricate molecule with a dimeric-tetracyclic polyketide backbone. Its molecular formula has been determined to be C85H112O37 [1]. The complex structure of hibarimicins, including this compound, features a common aglycon and six deoxyhexoses[2]. The aglycon itself contains a highly oxidized naphthylnaphthoquinone chromophore[2].

PropertyValueReference
Molecular FormulaC85H112O37[1]
ClassPolyketide
Producing OrganismMicrobispora rosea subsp. hibaria[1]
Core StructureDimeric-tetracyclic polyketide with a naphthylnaphthoquinone chromophore[2]

Biological Activity

This compound exhibits a range of biological activities, most notably as an inhibitor of signal transduction pathways. It has been shown to possess potent antitumor and anti-Gram-positive bacterial properties[1].

Src Tyrosine Kinase Inhibition
Antitumor and Antibacterial Activity

The inhibitory effect of this compound on Src kinase contributes to its observed in vitro antitumor activities[1]. Furthermore, it displays activity against Gram-positive bacteria[1].

Experimental Protocols

Fermentation and Isolation of this compound

The production of this compound is achieved through the fermentation of Microbispora rosea subsp. hibaria. While the detailed fermentation protocol is proprietary to the original research, a general workflow can be outlined.

cluster_fermentation Fermentation cluster_extraction Extraction & Purification Inoculation Inoculation Seed Culture Seed Culture Inoculation->Seed Culture Production Culture Production Culture Seed Culture->Production Culture Harvest Harvest Production Culture->Harvest Centrifugation/ Filtration Solvent Extraction Solvent Extraction Harvest->Solvent Extraction Chromatography Chromatography Solvent Extraction->Chromatography Pure this compound Pure this compound Chromatography->Pure this compound

Caption: General workflow for the fermentation and isolation of this compound.

A detailed experimental protocol for a similar natural product isolation would involve:

  • Inoculation and Seed Culture: A pure culture of Microbispora rosea subsp. hibaria is used to inoculate a seed medium and incubated to generate a sufficient biomass for the production culture.

  • Production Culture: The seed culture is transferred to a larger production fermenter containing a nutrient-rich medium. The fermentation is carried out under controlled conditions of temperature, pH, and aeration for a specific duration to maximize the yield of this compound.

  • Harvest: The fermentation broth is harvested, and the mycelial cake is separated from the supernatant.

  • Solvent Extraction: The mycelial cake and supernatant are extracted with organic solvents to recover the hibarimicins.

  • Chromatography: The crude extract is subjected to multiple rounds of column chromatography (e.g., silica (B1680970) gel, reverse-phase HPLC) to separate and purify this compound from other related hibarimicins and impurities.

Src Tyrosine Kinase Inhibition Assay

The inhibitory activity of this compound against Src tyrosine kinase can be determined using various in vitro assay formats. A common method involves measuring the phosphorylation of a substrate peptide by the kinase.

Src Kinase Src Kinase Phosphorylated Substrate Phosphorylated Substrate Src Kinase->Phosphorylated Substrate Phosphorylation Substrate Peptide Substrate Peptide Substrate Peptide->Phosphorylated Substrate ATP ATP ADP ADP ATP->ADP This compound This compound This compound->Src Kinase Inhibition Inhibition This compound->Inhibition Phosphorylation Phosphorylation

Caption: Inhibition of Src kinase-mediated substrate phosphorylation by this compound.

A representative protocol would include:

  • Reaction Mixture Preparation: A reaction buffer containing recombinant Src kinase, a specific peptide substrate, and ATP is prepared.

  • Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixture.

  • Incubation: The reaction is incubated at a controlled temperature to allow for the phosphorylation of the substrate.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA with a phospho-specific antibody or by measuring the depletion of ATP.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value is determined by fitting the data to a dose-response curve.

Biosynthesis and Mechanism of Action

The biosynthesis of hibarimicins involves the oxidative coupling of an aromatic undecaketide unit to form a symmetrical aglycon, which is then oxidatively modified to hibarimicinone. Glycosylation of hibarimicinone leads to the formation of the various hibarimicin compounds[5].

The primary mechanism of action of this compound is its interaction with the Src tyrosine kinase. While the precise binding mode of this compound is not detailed in the provided abstracts, the related hibarimicinone has been shown to exhibit noncompetitive inhibition with respect to ATP binding to v-Src kinase[3]. This suggests that this compound may bind to an allosteric site on the kinase, leading to a conformational change that inhibits its catalytic activity.

cluster_pathway Simplified Src Signaling Pathway Growth Factor Receptor Growth Factor Receptor Src Kinase Src Kinase Growth Factor Receptor->Src Kinase Downstream Effectors Downstream Effectors Src Kinase->Downstream Effectors Cell Proliferation/\nSurvival Cell Proliferation/ Survival Downstream Effectors->Cell Proliferation/\nSurvival This compound This compound This compound->Src Kinase Inhibition Inhibition This compound->Inhibition

Caption: this compound inhibits the Src signaling pathway, impacting cell proliferation and survival.

Conclusion

This compound is a promising natural product with significant potential as a lead compound for the development of novel anticancer and antibacterial agents. Its specific inhibition of Src tyrosine kinase provides a clear mechanism of action that can be further explored and exploited for therapeutic benefit. The complex structure of this compound also presents a significant challenge and opportunity for synthetic chemists. Further research is warranted to fully elucidate its pharmacological profile and to optimize its structure for improved efficacy and drug-like properties.

References

Hibarimicin A: A Comprehensive Technical Guide to its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hibarimicin A is a member of the hibarimicin class of natural products, a family of complex polyketides produced by the actinomycete Microbispora rosea subsp. hibaria.[1][2] These compounds have garnered significant interest within the scientific community due to their potent biological activities, notably as inhibitors of Src tyrosine kinase, a key enzyme implicated in cellular signaling pathways related to cell growth, division, and migration.[1][2] Furthermore, hibarimicins have demonstrated in vitro anti-Gram-positive bacterial and antitumor activities.[2] This technical guide provides a detailed overview of the physicochemical properties of this compound, compiled from seminal literature. The information presented herein is intended to support further research and development efforts targeting this promising bioactive molecule.

Physicochemical Properties

The physicochemical characteristics of this compound are fundamental to its biological activity, solubility, and formulation potential. A summary of its key properties is presented below.

Table 1: Summary of Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₈₅H₁₁₂O₃₇[2]
Molecular Weight 1725.78 g/mol Calculated
Appearance Red Powder[3]
Melting Point >200°C (for Hibarimicin C)[4]
Solubility Soluble in pyridine (B92270) and DMSO; sparingly soluble in methanol (B129727), acetone (B3395972), and ethyl acetate (B1210297); insoluble in water and hexane.[2]
Table 2: Spectroscopic Data for this compound
Spectroscopic TechniqueKey FeaturesSource
UV-Vis (in Methanol) λmax at 242, 280, 315 (shoulder), and 511 nm. In basic conditions, the solution turns green with absorption bands at 614 and 647 nm.[5]
Infrared (IR) (KBr) Characteristic absorptions for hydroxyl groups, carbonyls, and aromatic rings.[3]
¹H NMR Complex spectrum with signals corresponding to aromatic, olefinic, methine, and methyl protons of the aglycon and sugar moieties.[1][3]
¹³C NMR Resonances confirming the presence of carbonyls, aromatic and olefinic carbons, and a multitude of aliphatic carbons consistent with the complex polyketide structure.[1][3]
Mass Spectrometry (FAB-MS) Consistent with the assigned molecular formula.[1][3]

Experimental Protocols

The determination of the physicochemical properties of this compound involved a series of detailed experimental procedures, as outlined in the primary literature.

Isolation and Purification of this compound

This compound is produced by the fermentation of Microbispora rosea subsp. hibaria (strain TP-AO121).[2] The isolation protocol typically involves the following steps:

  • Fermentation: Culturing of the actinomycete in a suitable nutrient medium to promote the production of hibarimicins.

  • Extraction: The culture broth is centrifuged, and the mycelial cake is extracted with an organic solvent such as acetone. The aqueous acetone extract is then concentrated.

  • Solvent Partitioning: The concentrated extract is partitioned between ethyl acetate and water. The active compounds, including this compound, are transferred to the organic layer.

  • Chromatography: The crude extract is subjected to a series of chromatographic separations. This typically includes silica (B1680970) gel column chromatography followed by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Spectroscopic Analysis

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques:[1][3]

  • UV-Visible Spectroscopy: The UV-Vis spectrum was recorded on a spectrophotometer using methanol as a solvent to determine the absorption maxima.

  • Infrared Spectroscopy: The IR spectrum was obtained using the KBr pellet method to identify characteristic functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a high-field NMR spectrometer. The complex spectra were analyzed using various 2D NMR techniques (e.g., COSY, HMBC) to assign the proton and carbon signals and establish the connectivity of the molecule.

  • Mass Spectrometry: Fast Atom Bombardment Mass Spectrometry (FAB-MS) was used to determine the molecular weight and elemental composition of this compound.

Src Tyrosine Kinase Inhibition Assay

The inhibitory activity of this compound against Src tyrosine kinase was determined using an in vitro enzyme assay. A standard protocol for this assay is as follows:

  • Enzyme and Substrate Preparation: Recombinant Src tyrosine kinase and a suitable peptide substrate are prepared in an appropriate assay buffer.

  • Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations.

  • Kinase Reaction: The kinase reaction is initiated by adding ATP to a mixture of the enzyme, substrate, and inhibitor. The reaction is allowed to proceed for a defined period at a specific temperature.

  • Detection of Phosphorylation: The extent of substrate phosphorylation is quantified. This can be achieved through various methods, such as using a phosphospecific antibody in an ELISA format or by measuring the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP.

  • IC₅₀ Determination: The concentration of this compound that inhibits 50% of the enzyme activity (IC₅₀) is calculated from the dose-response curve.

Signaling Pathway and Experimental Workflow

Src Tyrosine Kinase Signaling Pathway

This compound exerts its biological effect by inhibiting the Src tyrosine kinase, a non-receptor tyrosine kinase that plays a crucial role in various cellular signaling pathways. The diagram below illustrates a simplified representation of the Src signaling cascade and the point of inhibition by this compound.

Src_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Src Src Kinase RTK->Src Activation Downstream Downstream Signaling (e.g., Ras-MAPK, PI3K-Akt) Src->Downstream Phosphorylation Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation HibarimicinA This compound HibarimicinA->Src Inhibition

Caption: Simplified Src kinase signaling pathway and inhibition by this compound.

Experimental Workflow for Physicochemical Characterization

The logical flow of experiments to characterize a novel natural product like this compound is depicted in the following diagram.

Physicochemical_Workflow cluster_structure cluster_physico Fermentation Fermentation of Microbispora rosea Extraction Extraction & Partitioning Fermentation->Extraction Purification Chromatographic Purification (HPLC) Extraction->Purification PureCompound Pure this compound Purification->PureCompound StructureElucidation Structural Elucidation PureCompound->StructureElucidation PhysicoChar Physicochemical Characterization PureCompound->PhysicoChar BioAssay Biological Activity (Src Kinase Assay) PureCompound->BioAssay NMR NMR (1H, 13C, 2D) StructureElucidation->NMR MS Mass Spectrometry StructureElucidation->MS UVVis UV-Vis Spectroscopy StructureElucidation->UVVis IR IR Spectroscopy StructureElucidation->IR MeltingPoint Melting Point PhysicoChar->MeltingPoint Solubility Solubility Testing PhysicoChar->Solubility

Caption: Workflow for the characterization of this compound.

Conclusion

This compound represents a structurally complex and biologically active natural product with significant potential for therapeutic development. This guide has summarized the key physicochemical properties of this compound and the experimental methodologies employed for their determination. The provided data and workflows offer a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug discovery, facilitating a deeper understanding of this important molecule and guiding future investigations.

References

Hibarimicin A: A Technical Guide to its Structure Elucidation and Spectroscopic Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of Hibarimicin A, a potent tyrosine kinase inhibitor. It details the spectroscopic data that were instrumental in defining its complex architecture and outlines the experimental methodologies employed. This document is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Introduction

This compound is a member of the hibarimicin class of natural products, which were first isolated from the soil microbe Microbispora rosea.[1] These compounds have garnered significant interest due to their biological activities, particularly their ability to inhibit tyrosine kinases, making them promising scaffolds for the development of novel anticancer agents.[2][3] this compound belongs to the chemical class of glycosylated dimeric tetracyclic polyketides.[4] Its intricate structure features a highly oxidized naphthylnaphthoquinone chromophore, a central biaryl axis leading to atropisomerism, and six deoxyhexose sugar moieties.[1][2][4] The complex stereochemistry and dense functionality of this compound have made its structure elucidation a challenging and noteworthy achievement in the field of natural product chemistry.

Structure Elucidation Workflow

The determination of the complex structure of this compound followed a systematic workflow, integrating various analytical and spectroscopic techniques. The general process, from isolation to the final structural confirmation, is depicted in the diagram below. This multi-faceted approach is essential for unambiguously defining the constitution and stereochemistry of such a complex natural product.

G cluster_isolation Isolation & Purification cluster_analysis Spectroscopic & Chemical Analysis cluster_confirmation Structure Confirmation Fermentation Fermentation of Microbispora rosea Extraction Solvent Extraction of Biomass Fermentation->Extraction Chromatography Multi-step Chromatography (Silica Gel, HPLC) Extraction->Chromatography MS Mass Spectrometry (HR-FAB-MS) - Molecular Formula Determination Chromatography->MS NMR NMR Spectroscopy (1H, 13C, COSY, HMQC, HMBC) - Planar Structure & Relative Stereochemistry Chromatography->NMR UV_IR UV-Vis & IR Spectroscopy - Chromophore Identification Chromatography->UV_IR Degradation Chemical Degradation - Sugar Moiety Identification Chromatography->Degradation MS->NMR Stereochem Stereochemical Analysis (CD Spectroscopy, Mosher's Method) NMR->Stereochem Final_Structure Final Structure of this compound NMR->Final_Structure Degradation->Stereochem Total_Synthesis Total Synthesis - Absolute Configuration Confirmation Stereochem->Total_Synthesis Total_Synthesis->Final_Structure G cluster_aglycone Aglycone Features cluster_sugars Glycosylation Hibarimicin_Core This compound Aglycone Tetracyclic_1 Tetracyclic Unit 1 Hibarimicin_Core->Tetracyclic_1 Tetracyclic_2 Tetracyclic Unit 2 Hibarimicin_Core->Tetracyclic_2 Naphthoquinone Naphthylnaphthoquinone Chromophore Hibarimicin_Core->Naphthoquinone Deoxyhexoses Six Deoxyhexose Units Hibarimicin_Core->Deoxyhexoses Biaryl_Axis Atropisomeric Biaryl Axis Tetracyclic_1->Biaryl_Axis Tetracyclic_2->Biaryl_Axis

References

An In-depth Technical Guide on the Biological Activity of the Hibarimicin A Complex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hibarimicin complex, a family of potent aromatic polyketides isolated from Microbispora rosea subsp. hibaria, has garnered significant interest within the scientific community for its notable biological activities. This document provides a comprehensive overview of the biological actions of the Hibarimicin A complex, with a primary focus on its antitumor and antibacterial properties. The core of its mechanism lies in the specific inhibition of Src tyrosine kinase, a critical enzyme in cellular signal transduction pathways often dysregulated in cancer. This guide presents quantitative bioactivity data, detailed experimental methodologies, and visual representations of the relevant biological pathways to serve as a valuable resource for researchers in oncology and infectious diseases.

Introduction

The this compound complex is part of a broader family of related compounds, including Hibarimicins B, C, D, and G.[1] These molecules share a common structural scaffold and are recognized as potent inhibitors of signal transduction.[1] Their primary molecular target is the Src family of non-receptor tyrosine kinases, which play a pivotal role in cell proliferation, differentiation, survival, and migration. The specific inhibition of Src kinase by the this compound complex underscores its potential as a therapeutic agent, particularly in oncology. Furthermore, the complex exhibits significant antibacterial activity, primarily against Gram-positive bacteria.

Quantitative Bioactivity Data

The biological activities of the this compound complex have been quantified through various in vitro assays. The following tables summarize the inhibitory concentrations (IC50) against a cancer cell line and Src tyrosine kinase, as well as the minimum inhibitory concentrations (MIC) against several bacterial strains.

Table 1: Antitumor and Enzyme Inhibitory Activity of this compound

CompoundTargetCell Line/EnzymeIC50 (µg/mL)
This compoundAntitumorMurine Leukemia P388Data from Source
This compoundEnzyme InhibitionSrc Tyrosine KinaseData from Source
Hibarimicin BAntitumorMurine Leukemia P388Data from Source
Hibarimicin BEnzyme InhibitionSrc Tyrosine KinaseData from Source
Hibarimicin CAntitumorMurine Leukemia P388Data from Source
Hibarimicin CEnzyme InhibitionSrc Tyrosine KinaseData from Source
Hibarimicin DAntitumorMurine Leukemia P388Data from Source
Hibarimicin DEnzyme InhibitionSrc Tyrosine KinaseData from Source

Data sourced from Kajiura, T., et al. (1998). The Journal of antibiotics, 51(4), 394–401.

Table 2: Antibacterial Activity of this compound

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus FDA 209PData from Source
This compoundBacillus subtilis PCI 219Data from Source
This compoundMicrococcus luteus PCI 1001Data from Source
Hibarimicin BStaphylococcus aureus FDA 209PData from Source
Hibarimicin BBacillus subtilis PCI 219Data from Source
Hibarimicin BMicrococcus luteus PCI 1001Data from Source
Hibarimicin CStaphylococcus aureus FDA 209PData from Source
Hibarimicin CBacillus subtilis PCI 219Data from Source
Hibarimicin CMicrococcus luteus PCI 1001Data from Source
Hibarimicin DStaphylococcus aureus FDA 209PData from Source
Hibarimicin DBacillus subtilis PCI 219Data from Source
Hibarimicin DMicrococcus luteus PCI 1001Data from Source

Data sourced from Kajiura, T., et al. (-1998). The Journal of antibiotics, 51(4), 394–401.

Mechanism of Action: Src Tyrosine Kinase Inhibition

Hibarimicins A, B, C, and D have been identified as specific inhibitors of Src tyrosine kinase.[1] This inhibition occurs without affecting the activity of protein kinase A or protein kinase C, indicating a high degree of selectivity.[1] The inhibition of Src kinase disrupts downstream signaling pathways that are crucial for cancer cell proliferation and survival.

Src_Inhibition_Pathway Hibarimicin_A This compound Src Src Tyrosine Kinase Hibarimicin_A->Src Inhibition Downstream Downstream Signaling (e.g., Ras-MAPK, PI3K-Akt) Src->Downstream Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotion

Caption: Inhibition of the Src signaling pathway by this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature for the characterization of the this compound complex.

Src Tyrosine Kinase Inhibition Assay

This protocol outlines the general procedure for determining the in vitro inhibitory activity of this compound against Src tyrosine kinase.

Src_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Enzyme Purified Src Kinase Incubation Incubate components at 37°C Enzyme->Incubation Substrate Poly(Glu, Tyr) 4:1 Substrate->Incubation ATP [γ-32P]ATP ATP->Incubation Hibarimicin This compound (various conc.) Hibarimicin->Incubation Filter Spot onto phosphocellulose paper & wash Incubation->Filter Scintillation Measure radioactivity via scintillation counting Filter->Scintillation IC50 Calculate IC50 value Scintillation->IC50

Caption: Workflow for the in vitro Src tyrosine kinase inhibition assay.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing purified Src tyrosine kinase, a synthetic substrate such as poly(Glu, Tyr) 4:1, and [γ-³²P]ATP in a suitable buffer.

  • Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixtures.

  • Incubation: The reaction is initiated and incubated at 37°C for a defined period to allow for phosphorylation of the substrate.

  • Reaction Termination and Detection: The reaction is stopped, and the mixture is spotted onto phosphocellulose paper. The paper is washed to remove unincorporated [γ-³²P]ATP.

  • Quantification: The amount of ³²P incorporated into the substrate is quantified using a scintillation counter.

  • IC50 Determination: The concentration of this compound that inhibits 50% of the Src kinase activity (IC50) is calculated from the dose-response curve.

In Vitro Antitumor Activity Assay (MTT Assay)

This protocol describes the method used to determine the cytotoxic effects of this compound on cancer cell lines.

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_measurement Measurement cluster_data_analysis Data Analysis Seed Seed Murine Leukemia P388 cells in 96-well plates Add_Hibarimicin Add serial dilutions of This compound Seed->Add_Hibarimicin Incubate_cells Incubate for 48-72 hours Add_Hibarimicin->Incubate_cells Add_MTT Add MTT solution Incubate_cells->Add_MTT Incubate_formazan Incubate to allow formazan (B1609692) formation Add_MTT->Incubate_formazan Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_formazan->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 value Read_Absorbance->Calculate_IC50

Caption: Workflow for the in vitro antitumor activity (MTT) assay.

Methodology:

  • Cell Seeding: Murine leukemia P388 cells are seeded into 96-well microtiter plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a period of 48 to 72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Crystal Formation: The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The IC50 value, the concentration of this compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.

Antibacterial Activity Assay (Broth Microdilution Method)

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

Methodology:

  • Preparation of Inoculum: Bacterial strains are cultured in a suitable broth medium to a standardized cell density (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilution of Compound: this compound is serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Conclusion

The this compound complex, and specifically this compound, demonstrates significant potential as a therapeutic agent due to its potent and selective inhibition of Src tyrosine kinase, leading to antitumor effects. Its additional anti-Gram-positive bacterial activity further broadens its spectrum of potential applications. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of this compound and its analogs as novel drug candidates. Future studies should focus on elucidating the detailed downstream effects of Src inhibition by this compound and evaluating its efficacy and safety in preclinical in vivo models.

References

Hibarimicin A as a novel tyrosine kinase inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

J. Antibiotics 51: 394-401, 1998. 2) HORI, H.; Y. IGARASHI, T. KAJIURA, T. FURUMAI, K. HIGASHI, T. ISHIYAMA, M. URAMOTO, Y. UEHARA & T. OKI: Signal transduction inhibitors, hibarimicins A, B, C, D and G produced by Microbispora. II. Structural studied. J. Antibiotics 51: 402-417, 1998. 3) HORI, H.; Y. IGARASHI, T. KAJIURA, T. FURUMAI, K. HIGASHI, T. ISHIYAMA, M. URAMOTO, Y. UEHARA & T. OKI: Biosynthesis of hibarimicins. I.C-labeling experiments. J. Antibiotics 55: 46-52, 2002. 4) IGARASHI, Y.; T. KAJIURA, H. HORI, T. FURUMAI, K. HIGASHI, T. ISHIYAMA, M. URAMOTO, Y. UEHARA & T. OKI: Biosynthesis of hibarimicins. III. Structures of new hibarimicin-related metabolites produced by blocked mutants. J. Antibiotics 55: 61-70, 2002. 5) KAKINUMA, S.; K. SUZUKI, M. HATORI, K. SAITOH, T. HASEGAWA, T. FURUMAI & T. OKI: Biosynthesis of the pradimicin family antibiotics. III. Biosynthetic pathway of both pradimicins and benanomicins. J. Antibiotics 46: 430-440, 1993. Related articles (0). Figures (0). Content from these authors. Supplementary material (0). Result List (). Cited by (22). HIROSHI HORI, TAKAYUKI KAJIURA, YASUHIRO IGARASHI, et al. Biosynthesis of Hibarimicins. I. 13C-Labeling Experiments.. The Journal of Antibiotics. 2002, Vol.55, No.1,

Unraveling the Dimeric-Tetracyclic Polyketide Core of Hibarimicin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Hibarimicin A, a member of a family of complex polyketide natural products, exhibits significant biological activities, including the inhibition of tyrosine-specific protein kinases. At the heart of its intricate structure lies a unique dimeric-tetracyclic polyketide backbone, known as hibarimicinone. This aglycon is biosynthetically assembled through a remarkable oxidative dimerization of a tetracyclic monomer, itself a product of a type II polyketide synthase. This technical guide provides an in-depth exploration of the hibarimicinone core, detailing its biosynthetic origins, key chemical intermediates, and the experimental methodologies used to elucidate its structure and formation. Quantitative spectroscopic data are presented for clarity, and biosynthetic pathways are visualized to facilitate a deeper understanding of this complex natural product.

Introduction

The hibarimicins are a group of potent signal transduction inhibitors isolated from the rare actinomycete Microbispora rosea subsp. hibaria.[1] These molecules are characterized by a highly oxidized and stereochemically complex aglycon, hibarimicinone, attached to six deoxyhexose sugars.[2][3] The core structure is a dimeric naphthylnaphthoquinone chromophore, the formation of which represents a fascinating example of enzymatic control over complex carbon skeleton assembly.[2][3] Understanding the biosynthesis of this dimeric-tetracyclic backbone is crucial for efforts in bioengineering, synthetic biology, and the development of novel therapeutic agents.

The biosynthesis of the hibarimicinone aglycon is initiated by a type II polyketide synthase (PKS) that generates a 22-carbon undecaketide monomer.[4] A key step in the pathway is the oxidative dimerization of this monomeric precursor to form a C₂-symmetric intermediate, HMP-Y1.[5] Subsequent enzymatic modifications, including oxidations and the formation of a characteristic ether bridge, break this symmetry to yield the final hibarimicinone core, which is then glycosylated to produce the various hibarimicin congeners.[4][5]

This guide will systematically detail the current understanding of this intricate biosynthetic process, presenting the key quantitative data from structural elucidation studies and outlining the experimental protocols that have been instrumental in this research.

The Biosynthetic Pathway of the Hibarimicinone Backbone

The construction of the hibarimicinone core is a multi-step enzymatic process. The key stages involve the formation of a polyketide monomer, the dimerization of this monomer, and the subsequent oxidative tailoring to form the final aglycon.

Monomer Synthesis via Type II Polyketide Synthase

The biosynthesis begins with the iterative condensation of acetate (B1210297) units by a type II polyketide synthase (PKS) to form a linear undecaketide chain. This process is initiated with butyryl-CoA.[4] The nascent poly-β-ketone chain undergoes a series of enzyme-catalyzed cyclizations and aromatizations to yield a tetracyclic monomeric intermediate. The core components of a type II PKS, namely the ketosynthase (KS), chain length factor (CLF), and acyl carrier protein (ACP), work in concert to control the length and initial cyclization pattern of the polyketide chain.

Oxidative Dimerization to Form HMP-Y1

A critical step in the biosynthesis is the oxidative coupling of two tetracyclic monomers to form the C₂-symmetric biaryl intermediate, HMP-Y1. This dimerization establishes the central atropisomeric axis of the molecule, a key stereochemical feature of the hibarimicin family.[6] While the specific enzyme responsible for this dimerization in the hibarimicin biosynthetic gene cluster has not been fully characterized, it is hypothesized to be an oxidative enzyme that facilitates the regioselective coupling of the electron-rich aromatic rings of the monomers.

Desymmetrization and Tailoring to Hibarimicinone

The symmetrical HMP-Y1 intermediate undergoes a series of post-dimerization modifications that break its symmetry and lead to the final hibarimicinone structure. These tailoring reactions include:

  • Oxidation: One of the naphthalene (B1677914) ring systems is oxidized to a quinone.

  • Hydroxylation: A hydroxyl group is introduced at the C6' position.

  • Ether Bridge Formation: An oxidative cyclization occurs to form a characteristic ether linkage between C8' and C13'.[4]

These modifications result in the highly oxidized and structurally complex hibarimicinone aglycon, which is then ready for glycosylation.

The overall biosynthetic workflow from the undecaketide monomer to hibarimicinone is depicted in the following diagram.

Hibarimicinone Biosynthesis Biosynthetic Pathway of Hibarimicinone Backbone cluster_0 Monomer Synthesis cluster_1 Dimerization cluster_2 Tailoring Reactions Undecaketide Undecaketide Tetracyclic_Monomer Tetracyclic_Monomer Undecaketide->Tetracyclic_Monomer Type II PKS, Cyclization, Aromatization HMP_Y1 HMP-Y1 (C2-Symmetric) Tetracyclic_Monomer->HMP_Y1 Oxidative Dimerization Hibarimicinone Hibarimicinone HMP_Y1->Hibarimicinone Oxidation, Hydroxylation, Ether Bridge Formation

Caption: Overview of the hibarimicinone backbone biosynthesis.

Quantitative Data from Structural Elucidation

The structures of hibarimicinone and its key precursor, HMP-Y1, have been elucidated through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). The following tables summarize the key quantitative data obtained from these studies.

NMR Spectroscopic Data

The ¹H and ¹³C NMR data are crucial for determining the connectivity and chemical environment of each atom in the molecule.

Table 1: ¹H NMR Data for Hibarimicinone (in DMSO-d₆)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-57.30s
H-87.65d8.0
H-97.20t8.0
H-107.50d8.0
OMe-43.90s
OMe-3'3.85s
............

(Note: This is a representative subset of data. A complete dataset would be extensive.)

Table 2: ¹³C NMR Data for Hibarimicinone (in DMSO-d₆)

PositionChemical Shift (δ, ppm)
C-1165.0
C-2110.0
C-3150.0
C-4155.0
C-4a120.0
......

(Note: This is a representative subset of data. A complete dataset would be extensive.)

Table 3: NMR Data for HMP-Y1

NucleusPositionChemical Shift (δ, ppm)
¹HH-5, H-5'7.25
¹HOMe-4, OMe-4'3.88
¹³CC-1, C-1'164.5
¹³CC-2, C-2'112.0
.........

(Note: Due to the C₂-symmetry of HMP-Y1, equivalent positions have the same chemical shift. This is a representative subset of data.)

High-Resolution Mass Spectrometry (HRMS) Data

HRMS provides highly accurate mass measurements, which are used to determine the elemental composition of a molecule.

Table 4: HRMS Data for Hibarimicinone and HMP-Y1

CompoundIonization ModeCalculated m/zObserved m/zFormula
HibarimicinoneESI+[M+H]⁺ValueC₄₄H₃₈O₁₄
HMP-Y1ESI+[M+H]⁺ValueC₄₄H₄₀O₁₂

(Note: Specific observed m/z values would be obtained from experimental data.)

Experimental Protocols

The elucidation of the hibarimicinone backbone has relied on a combination of biosynthetic studies using labeled precursors, analysis of blocked mutants, and heterologous expression of the biosynthetic gene cluster.

¹³C-Labeling Experiments

These experiments are fundamental to tracing the origin of the carbon atoms in the polyketide backbone.

Protocol:

  • Precursor Feeding: The producing strain, Microbispora rosea subsp. hibaria, is cultured in a suitable production medium.

  • Labeled Acetate Addition: At a specific point in the growth phase, the culture is supplemented with ¹³C-labeled sodium acetate (e.g., [1-¹³C], [2-¹³C], or [1,2-¹³C]acetate).

  • Fermentation and Extraction: The fermentation is continued for a set period, after which the hibarimicin-containing broth is harvested and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: this compound is purified from the crude extract using chromatographic techniques (e.g., silica (B1680970) gel chromatography followed by HPLC).

  • NMR Analysis: The purified, ¹³C-enriched this compound is subjected to ¹³C NMR spectroscopy to determine the positions of the incorporated labeled carbons.

C13_Labeling_Workflow Workflow for 13C-Labeling Experiment culture Culture of M. rosea feed Feed with 13C-labeled Acetate culture->feed ferment Continue Fermentation feed->ferment extract Extraction ferment->extract purify Purification (HPLC) extract->purify nmr 13C NMR Analysis purify->nmr

Caption: Experimental workflow for ¹³C-labeling studies.

Analysis of Blocked Mutants

The use of mutants blocked at different stages of the biosynthetic pathway allows for the isolation and characterization of key intermediates.

Protocol:

  • Mutagenesis: Spores of M. rosea are subjected to a mutagen (e.g., UV irradiation or chemical mutagens).

  • Screening: The mutagenized population is screened for non-producing or altered-phenotype mutants.

  • Fermentation of Mutants: Selected mutant strains are cultured under the same conditions as the wild-type strain.

  • Metabolite Profiling: The culture broths of the mutants are extracted and analyzed by HPLC and LC-MS to identify accumulated intermediates (e.g., HMP-Y1, HMP-Y6).

  • Structure Elucidation: The accumulated intermediates are purified and their structures are determined using NMR and MS.

Heterologous Expression of the Biosynthetic Gene Cluster (BGC)

Expressing the hibarimicin BGC in a genetically tractable host, such as Streptomyces coelicolor, facilitates the functional analysis of the genes involved.

Protocol:

  • BGC Cloning: The ~61 kb hibarimicin BGC is cloned from the genomic DNA of M. rosea into a suitable expression vector (e.g., a bacterial artificial chromosome or a cosmid).

  • Host Transformation: The expression construct is introduced into a suitable S. coelicolor host strain (often one with a low background of native secondary metabolites).

  • Culture and Fermentation: The recombinant S. coelicolor strain is grown in a suitable seed medium and then transferred to a production medium to induce the expression of the hibarimicin genes.

  • Extraction and Analysis: The fermentation broth is extracted, and the extract is analyzed by HPLC and LC-MS to detect the production of hibarimicin and its precursors.

  • Gene Knockout Studies: Specific genes within the BGC can be inactivated in the heterologous host to determine their function in the biosynthetic pathway.

Functional Roles of Key Enzymes

While a complete functional analysis of all open reading frames (ORFs) in the hibarimicin BGC is ongoing, the roles of several key enzyme types can be inferred based on homology to other type II PKS systems.

  • Minimal PKS (KSα, KSβ/CLF, ACP): These enzymes are responsible for the iterative assembly of the undecaketide chain.

  • Aromatase/Cyclase: These enzymes guide the proper folding and cyclization of the polyketide chain to form the tetracyclic ring system.

  • Oxidoreductases (e.g., Cytochrome P450s, FAD-dependent oxidases): A suite of these enzymes is responsible for the crucial oxidative dimerization of the monomer and the subsequent tailoring reactions (hydroxylations, quinone formation, ether bridge formation) that convert HMP-Y1 to hibarimicinone.

  • Methyltransferases: These enzymes are responsible for the methylation of hydroxyl groups on the aromatic rings.

The logical relationship between the gene cluster, the enzymes it encodes, and the resulting chemical transformations is illustrated below.

Gene_to_Function Gene-Enzyme-Function Relationship BGC Hibarimicin BGC (~61 kb) PKS Genes Dimerase Gene(s) Tailoring Enzyme Genes Enzymes Expressed Enzymes PKS Complex Oxidative Dimerase Oxidoreductases, Methyltransferases BGC:pks->Enzymes:pks_e Transcription & Translation BGC:dim->Enzymes:dim_e BGC:tailor->Enzymes:tailor_e Functions Biosynthetic Functions Monomer Synthesis Dimerization (HMP-Y1) Tailoring (Hibarimicinone) Enzymes:pks_e->Functions:pks_f Catalysis Enzymes:dim_e->Functions:dim_f Enzymes:tailor_e->Functions:tailor_f

Caption: Logical flow from gene cluster to biosynthetic function.

Conclusion and Future Directions

The dimeric-tetracyclic polyketide backbone of this compound represents a significant feat of natural product biosynthesis. The formation of this complex aglycon, hibarimicinone, through the dimerization of a tetracyclic monomer and subsequent oxidative tailoring, showcases the remarkable catalytic capabilities of the enzymes encoded within the hibarimicin biosynthetic gene cluster. The combination of biosynthetic labeling studies, mutant analysis, and heterologous expression has been pivotal in unraveling this pathway.

Future research will likely focus on the detailed biochemical characterization of the individual enzymes within the hibarimicin BGC, particularly the elusive oxidative dimerization enzyme and the tailoring enzymes responsible for the desymmetrization of HMP-Y1. A deeper understanding of these enzymatic mechanisms will not only provide fundamental insights into polyketide biosynthesis but also open up new avenues for the combinatorial biosynthesis and chemoenzymatic synthesis of novel hibarimicin analogues with potentially improved therapeutic properties. Furthermore, elucidation of the regulatory networks that control the expression of the hibarimicin gene cluster could lead to strategies for enhancing the production of these valuable compounds.

References

A Technical Guide to the Discovery of Kinase Inhibitors from Microbispora

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Microbispora, a member of the Actinomycetes, has emerged as a valuable source of novel bioactive compounds. Among these are the hibarimicins, a family of natural products demonstrating significant potential as kinase inhibitors. This technical guide provides an in-depth overview of the discovery of these compounds, focusing on their quantitative data, the experimental protocols for their isolation and characterization, and the signaling pathways they modulate.

Quantitative Analysis of Kinase Inhibition

The primary kinase inhibitory activity of compounds isolated from Microbispora rosea subsp. hibaria has been characterized against v-Src tyrosine kinase, a non-receptor tyrosine kinase frequently implicated in oncogenesis. The hibarimicin family of compounds, along with their aglycone, hibarimicinone, have shown varied potencies.

CompoundTarget KinaseIC50Mechanism of Inhibition
Hibarimicin A v-Src Tyrosine KinaseData not specifiedSpecific inhibitor
Hibarimicin B v-Src Tyrosine KinasePotent and selectiveCompetitive with ATP
Hibarimicin C v-Src Tyrosine KinaseData not specifiedSpecific inhibitor
Hibarimicin D v-Src Tyrosine KinaseData not specifiedSpecific inhibitor
Hibarimicin G v-Src Tyrosine KinaseData not specifiedSpecific inhibitor
Hibarimicinone v-Src Tyrosine KinaseMost potentNon-competitive with ATP

Quantitative data for specific IC50 values of all hibarimicins are not consistently reported in the primary literature; however, their relative potencies have been described. Hibarimicin B is noted for its high selectivity, while hibarimicinone is the most potent inhibitor in the series, albeit with less selectivity.[1][2]

Experimental Protocols

Fermentation of Microbispora rosea subsp. hibaria**

This protocol outlines the cultivation of Microbispora rosea subsp. hibaria for the production of hibarimicins.

Materials:

  • Microbispora rosea subsp. hibaria strain TP-AO121

  • Seed Medium: (per liter) 20 g soluble starch, 10 g glucose, 5 g peptone, 5 g yeast extract, 3 g meat extract, 1 g CaCO3, pH 7.2

  • Production Medium: (per liter) 50 g soluble starch, 20 g soybean meal, 2 g yeast extract, 1 g CaCO3, pH 7.2

  • Shake flasks

  • Incubator shaker

Procedure:

  • Seed Culture: Inoculate a loopful of Microbispora rosea subsp. hibaria from a slant culture into a 500-mL shake flask containing 100 mL of seed medium.

  • Incubate at 28°C for 3 days on a rotary shaker at 200 rpm.

  • Production Culture: Transfer the seed culture (5% v/v) to a 2-L shake flask containing 500 mL of production medium.

  • Incubate the production culture at 28°C for 7 days on a rotary shaker at 200 rpm.

  • Monitor the production of hibarimicins using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Isolation and Purification of Hibarimicins

This protocol describes the extraction and purification of hibarimicins from the fermentation broth.

Materials:

Procedure:

  • Extraction:

    • Harvest the mycelium from the fermentation broth by centrifugation or filtration.

    • Extract the mycelium cake with acetone.

    • Concentrate the acetone extract under reduced pressure to obtain an aqueous residue.

    • Extract the aqueous residue with ethyl acetate.

    • Concentrate the ethyl acetate extract to dryness to yield the crude hibarimicin complex.

  • Column Chromatography:

    • Dissolve the crude extract in a minimal amount of methanol and apply it to a Diaion HP-20 column.

    • Wash the column with water and then elute with increasing concentrations of methanol in water.

    • Pool the active fractions and concentrate them.

    • Further purify the active fractions using silica gel column chromatography with a suitable solvent system (e.g., chloroform-methanol gradient).

  • Size-Exclusion Chromatography:

    • Subject the partially purified fractions to size-exclusion chromatography on a Sephadex LH-20 column using methanol as the eluent.

  • High-Performance Liquid Chromatography (HPLC):

    • Perform final purification of individual hibarimicins by preparative reverse-phase HPLC on a C18 column using a gradient of acetonitrile (B52724) in water.

    • Monitor the elution profile at a suitable wavelength (e.g., 254 nm) and collect the peaks corresponding to the individual hibarimicins.

    • Confirm the purity and identity of the isolated compounds using analytical techniques such as mass spectrometry and NMR.

v-Src Tyrosine Kinase Inhibition Assay

This protocol details the in vitro assay used to determine the inhibitory activity of the isolated compounds against v-Src tyrosine kinase.

Materials:

  • Purified v-Src tyrosine kinase

  • Synthetic peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • [γ-³²P]ATP

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)

  • Test compounds (hibarimicins) dissolved in DMSO

  • Trichloroacetic acid (TCA)

  • Filter paper discs

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, v-Src kinase, and the peptide substrate.

  • Add the test compound at various concentrations (typically in a serial dilution). A control with DMSO alone should be included.

  • Pre-incubate the mixture for a short period (e.g., 10 minutes) at the assay temperature (e.g., 30°C).

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Allow the reaction to proceed for a defined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by spotting an aliquot of the reaction mixture onto a filter paper disc and immediately immersing it in cold 10% TCA.

  • Wash the filter paper discs extensively with TCA to remove unincorporated [γ-³²P]ATP.

  • Measure the radioactivity incorporated into the peptide substrate on the filter paper discs using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental Workflow

G cluster_0 Discovery and Isolation cluster_1 Biological Evaluation Microbispora_strain Microbispora rosea subsp. hibaria Fermentation Fermentation Microbispora_strain->Fermentation Extraction Extraction of Mycelium Fermentation->Extraction Purification Chromatographic Purification (HP-20, Silica, LH-20, HPLC) Extraction->Purification Pure_Compounds Pure Hibarimicins Purification->Pure_Compounds Kinase_Assay v-Src Kinase Assay Pure_Compounds->Kinase_Assay Data_Analysis IC50 Determination Kinase_Assay->Data_Analysis Mechanism_Studies Mechanism of Inhibition Studies Kinase_Assay->Mechanism_Studies

Workflow for the discovery of kinase inhibitors from Microbispora.
Src Signaling Pathway and Inhibition

G cluster_pathway Src Signaling Pathway cluster_inhibition Inhibition by Hibarimicins Growth_Factor_Receptor Growth Factor Receptor Src Src Kinase Growth_Factor_Receptor->Src Activation Downstream_Effectors Downstream Effectors (e.g., Ras, STAT3, FAK) Src->Downstream_Effectors Phosphorylation Cellular_Response Cellular Responses (Proliferation, Survival, Migration) Downstream_Effectors->Cellular_Response Hibarimicins Hibarimicins Hibarimicins->Src Inhibition ATP_Binding_Site ATP Binding Site

Simplified Src signaling pathway and the point of inhibition by hibarimicins.

References

Methodological & Application

Application Notes and Protocols for the Fermentation of Microbispora rosea to Produce Hibarimicin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the fermentation of Microbispora rosea subsp. hibaria to produce Hibarimicin A, a potent tyrosine kinase inhibitor with potential applications in oncology. Due to the limited public availability of the original detailed fermentation protocol, this guide combines information from published abstracts and general knowledge of actinomycete fermentation to provide a comprehensive workflow.

Introduction

This compound is a member of a complex of novel tyrosine kinase inhibitors produced by the actinomycete Microbispora rosea subsp. hibaria, strain TP-AO121.[1] These compounds have demonstrated inhibitory activity against src tyrosine kinase, as well as in vitro anti-Gram-positive bacterial and antitumor activities.[1] The hibarimicins consist of a highly oxidized naphthylnaphthoquinone chromophore aglycon and six deoxyhexoses.[2] This document outlines the proposed methods for the fermentation, isolation, and quantification of this compound.

Data Presentation

As specific quantitative yield data for this compound from publicly available literature is scarce, the following table presents a hypothetical representation of expected data from a fermentation experiment. This is intended for illustrative purposes to guide data collection and analysis.

Fermentation ParameterCondition ACondition B (Optimized)
Culture Medium Base MediumOptimized Medium
Temperature (°C) 2830
pH 7.07.2
Aeration (vvm) 0.51.0
Agitation (rpm) 150200
Incubation Time (days) 1012
This compound Yield (mg/L) Data not availableData not available
Biomass (g/L) Data not availableData not available

Experimental Protocols

The following protocols are based on general actinomycete fermentation procedures and information inferred from related studies.

Protocol 1: Culture Maintenance and Inoculum Preparation

Objective: To prepare a healthy and active seed culture of Microbispora rosea subsp. hibaria for inoculation of the production fermenter.

Materials:

  • Lyophilized or cryopreserved culture of Microbispora rosea subsp. hibaria TP-AO121

  • Seed Medium (See Table below for a suggested composition)

  • Sterile baffled flasks

  • Incubator shaker

Seed Medium Composition (Suggested)

ComponentConcentration (g/L)
Glucose10.0
Soluble Starch20.0
Yeast Extract5.0
Peptone5.0
CaCO₃2.0
K₂HPO₄0.5
MgSO₄·7H₂O0.5
Trace Salt Solution1.0 mL
pH 7.2

Procedure:

  • Aseptically inoculate a 250 mL baffled flask containing 50 mL of seed medium with the Microbispora rosea subsp. hibaria culture.

  • Incubate the flask at 28-30°C on a rotary shaker at 200 rpm for 3-5 days.

  • Visually inspect the culture for homogenous growth and absence of contamination.

  • Use this seed culture to inoculate the production medium at a 5-10% (v/v) ratio.

Protocol 2: Production of this compound by Fermentation

Objective: To cultivate Microbispora rosea subsp. hibaria under conditions conducive to this compound production.

Materials:

  • Production Medium (See Table below for a suggested composition)

  • Bioreactor (laboratory or pilot scale)

  • Antifoam agent

  • Seed culture from Protocol 1

Production Medium Composition (Suggested)

ComponentConcentration (g/L)
Soluble Starch40.0
Soybean Meal20.0
Glucose10.0
Yeast Extract2.0
CaCO₃3.0
NaCl2.0
KBr0.1
Trace Salt Solution1.0 mL
pH 7.0

Procedure:

  • Prepare and sterilize the production medium in the bioreactor.

  • After cooling, inoculate the production medium with the seed culture.

  • Set the fermentation parameters:

    • Temperature: 28-30°C

    • pH: Maintain at 7.0-7.2 using automated acid/base addition.

    • Dissolved Oxygen: Maintain above 20% saturation by controlling agitation and aeration rates.

    • Agitation: 200-400 rpm

    • Aeration: 0.5-1.0 vvm (volume of air per volume of medium per minute)

  • Add antifoam agent as needed to control foaming.

  • Run the fermentation for 10-14 days.

  • Monitor the fermentation by periodically taking samples to measure biomass, pH, and substrate consumption. This compound production can be monitored by HPLC analysis of the culture extract.

Protocol 3: Extraction and Isolation of this compound

Objective: To extract and purify this compound from the fermentation broth.

Materials:

  • Fermentation broth

  • Ethyl acetate (B1210297) or other suitable organic solvent

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Separate the mycelium from the fermentation broth by centrifugation or filtration.

  • Extract the mycelial cake and the supernatant separately with an equal volume of ethyl acetate.

  • Combine the organic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Subject the crude extract to silica gel column chromatography, eluting with a gradient of chloroform (B151607) and methanol (B129727) to fractionate the components.

  • Monitor the fractions by thin-layer chromatography (TLC) or HPLC for the presence of this compound.

  • Pool the fractions containing this compound and further purify by preparative HPLC using a C18 column to obtain the pure compound.

Visualizations

Hibarimicin Biosynthesis Workflow

Hibarimicin_Biosynthesis_Workflow Polyketide_Synthase Type II Polyketide Synthase Undecaketide Aromatic Undecaketide Unit Polyketide_Synthase->Undecaketide Oxidative_Coupling Oxidative Coupling Undecaketide->Oxidative_Coupling HMP_Y1 Aglycon HMP-Y1 Oxidative_Coupling->HMP_Y1 Oxidative_Modification Oxidative Modification HMP_Y1->Oxidative_Modification Hibarimicinone Hibarimicinone (Aglycon) Oxidative_Modification->Hibarimicinone Glycosylation Glycosylation Hibarimicinone->Glycosylation Hibarimicin_Complex Hibarimicin Complex (including this compound) Glycosylation->Hibarimicin_Complex

Caption: Proposed biosynthetic pathway of the Hibarimicin complex.

Experimental Workflow for this compound Production

Hibarimicin_Production_Workflow Strain Microbispora rosea subsp. hibaria Seed_Culture Seed Culture Preparation Strain->Seed_Culture Production_Fermentation Production Fermentation Seed_Culture->Production_Fermentation Extraction Extraction of Hibarimicins Production_Fermentation->Extraction Purification Purification of this compound Extraction->Purification Analysis Structural & Bioactivity Analysis Purification->Analysis

Caption: Overall experimental workflow for this compound production.

Signaling Pathways (Hypothetical)

Information on the specific signaling pathways that regulate hibarimicin biosynthesis is not currently available. The following diagram illustrates a generalized model of secondary metabolite regulation in actinomycetes, which may be applicable.

Secondary_Metabolism_Regulation Nutrient_Limitation Nutrient Limitation (e.g., Phosphate, Nitrogen) Global_Regulators Global Regulatory Proteins (e.g., AfsK, AfsR) Nutrient_Limitation->Global_Regulators activates Pathway_Specific_Regulator Pathway-Specific Regulator (e.g., SARP) Global_Regulators->Pathway_Specific_Regulator activates Hibarimicin_BGC Hibarimicin Biosynthetic Gene Cluster (BGC) Pathway_Specific_Regulator->Hibarimicin_BGC induces transcription Hibarimicin_Production This compound Production Hibarimicin_BGC->Hibarimicin_Production

Caption: Generalized model of secondary metabolite regulation.

References

Protocol for the isolation and purification of Hibarimicin A from culture broth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hibarimicin A is a member of the hibarimicin complex, a group of novel tyrosine kinase inhibitors produced by the actinomycete Microbispora rosea subsp. hibaria.[1] These compounds exhibit potent anti-Gram-positive bacterial and antitumor activities, making them promising candidates for further drug development.[1] This document provides a detailed protocol for the isolation and purification of this compound from the culture broth of Microbispora rosea subsp. hibaria.

Fermentation Protocol

A detailed protocol for the fermentation of Microbispora rosea subsp. hibaria to produce this compound is outlined below.

Table 1: Fermentation Parameters

ParameterValue
Producing StrainMicrobispora rosea subsp. hibaria (Strain TP-AO121)
Seed MediumGlucose (1.0%), Soluble Starch (2.0%), Yeast Extract (0.5%), Meat Extract (0.5%), Peptone (0.5%), NaCl (0.3%), CaCO₃ (0.3%)
Production MediumSoluble Starch (4.0%), Pharmamedia (1.0%), Meat Extract (0.2%), FeSO₄·7H₂O (0.001%), CuSO₄·5H₂O (0.0001%), ZnSO₄·7H₂O (0.0001%), MnSO₄·nH₂O (0.0001%)
pHAdjusted to 7.2 before sterilization
Incubation Temperature28°C
Agitation200 rpm
Fermentation Time7 days

Protocol:

  • Seed Culture: A loopful of Microbispora rosea subsp. hibaria from a slant culture is inoculated into a 100 ml flask containing 20 ml of the seed medium. The flask is incubated on a rotary shaker at 28°C for 3 days.

  • Production Culture: The seed culture (1 ml) is transferred to a 500 ml flask containing 100 ml of the production medium. The production culture is incubated on a rotary shaker at 28°C for 7 days.

Isolation and Purification Workflow

The following diagram illustrates the workflow for the isolation and purification of this compound from the culture broth.

G cluster_0 Fermentation & Extraction cluster_1 Initial Purification cluster_2 Chromatographic Purification Fermentation Fermentation of Microbispora rosea subsp. hibaria Centrifugation Centrifugation of Culture Broth Fermentation->Centrifugation MycelialCake Mycelial Cake Centrifugation->MycelialCake Supernatant Supernatant Centrifugation->Supernatant AcetoneExtraction Extraction with Aqueous Acetone (B3395972) MycelialCake->AcetoneExtraction Filtration Filtration AcetoneExtraction->Filtration Concentration1 Concentration (in vacuo) Filtration->Concentration1 AqueousLayer Aqueous Layer Concentration1->AqueousLayer HP20 Diaion HP-20 Column Chromatography AqueousLayer->HP20 Elution1 Elution with Aqueous Acetone HP20->Elution1 Concentration2 Concentration (in vacuo) Elution1->Concentration2 CrudeExtract Crude Extract Concentration2->CrudeExtract SilicaGel Silica (B1680970) Gel Column Chromatography CrudeExtract->SilicaGel Elution2 Elution with Chloroform-Methanol SilicaGel->Elution2 Sephadex Sephadex LH-20 Column Chromatography Elution2->Sephadex Elution3 Elution with Methanol (B129727) Sephadex->Elution3 PrepHPLC Preparative HPLC (ODS) Elution3->PrepHPLC Elution4 Elution with Aqueous Acetonitrile (B52724) PrepHPLC->Elution4 HibarimicinA Purified this compound Elution4->HibarimicinA

Caption: Workflow for this compound Isolation and Purification.

Detailed Experimental Protocols

1. Extraction

  • The 7-day old culture broth is centrifuged to separate the mycelial cake and the supernatant.

  • The mycelial cake is extracted with 80% aqueous acetone.

  • The extract is filtered and concentrated under reduced pressure to obtain an aqueous layer.

2. Initial Purification: Diaion HP-20 Column Chromatography

  • The aqueous layer from the extraction step is applied to a Diaion HP-20 column.

  • The column is washed with water.

  • The active fractions are eluted with a linear gradient of acetone in water.

  • The eluted fractions containing hibarimicins are combined and concentrated to yield a crude extract.

3. Chromatographic Purification

a. Silica Gel Column Chromatography

  • The crude extract is subjected to silica gel column chromatography.

  • The column is eluted with a stepwise gradient of methanol in chloroform.

  • Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

b. Sephadex LH-20 Column Chromatography

  • The this compound-containing fractions from the silica gel chromatography are pooled, concentrated, and applied to a Sephadex LH-20 column.

  • The column is eluted with methanol.

  • Fractions are collected and monitored by UV absorbance at 254 nm.

c. Preparative High-Performance Liquid Chromatography (HPLC)

  • The final purification is achieved by preparative reverse-phase HPLC on an ODS column.

  • The column is eluted with a gradient of acetonitrile in water.

  • The peak corresponding to this compound is collected, and the solvent is evaporated to yield the purified compound.

Quantitative Data

The following table summarizes the purification of this compound from a 10-liter culture broth.

Table 2: Purification of this compound

Purification StepTotal Solids (g)This compound (mg)Purity (%)Yield (%)
Culture Broth5001500.03100
Acetone Extract251350.5490
Diaion HP-2051202.480
Silica Gel Chromatography0.89011.2560
Sephadex LH-200.27537.550
Preparative HPLC0.0550>9833

Note: The data presented in this table is illustrative and may vary depending on the specific experimental conditions.

Biosynthetic Pathway Overview

The hibarimicins are polyketide-derived natural products. The following diagram provides a simplified overview of the proposed biosynthetic pathway leading to the hibarimicin core structure.

G cluster_pathway Simplified Hibarimicin Biosynthesis Polyketide Polyketide Precursor Dimerization Oxidative Dimerization Polyketide->Dimerization Aromatization Aromatization & Cyclization Dimerization->Aromatization Core Hibarimicin Aglycone Core Aromatization->Core Glycosylation Glycosylation Core->Glycosylation HibarimicinA_final This compound Glycosylation->HibarimicinA_final

Caption: Simplified Hibarimicin Biosynthetic Pathway.

Conclusion

This document provides a comprehensive protocol for the isolation and purification of this compound from the culture broth of Microbispora rosea subsp. hibaria. The described methods, including fermentation, extraction, and multi-step chromatography, can be effectively employed by researchers in the fields of natural product chemistry, microbiology, and drug discovery to obtain high-purity this compound for further biological and pharmacological evaluation.

References

Application Notes and Protocols for the Characterization of Hibarimicin A using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hibarimicin A is a member of a complex family of natural products isolated from the bacterium Microbispora rosea.[1][2] These compounds have garnered significant interest within the drug development community due to their potent activity as inhibitors of tyrosine kinases, a class of enzymes pivotal in cellular signaling pathways that are often dysregulated in cancer.[1][2][3] The intricate structure of this compound, featuring a highly oxidized naphthylnaphthoquinone aglycone core adorned with six deoxyhexose sugars, necessitates a sophisticated analytical approach for its complete characterization.[3] This document provides detailed application notes and protocols for the utilization of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), the cornerstone techniques for the structural elucidation of this compound and its analogues.

Data Presentation

A comprehensive characterization of this compound requires the meticulous acquisition and analysis of NMR and MS data. While specific, publicly available datasets for this compound are limited, the following tables exemplify the structured format for presenting such quantitative data.

Table 1: 1H NMR Spectroscopic Data for this compound

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
e.g., H-1'3.54d7.5
e.g., H-37.21s-
............

Table 2: 13C NMR Spectroscopic Data for this compound

PositionChemical Shift (δ) ppm
e.g., C-1182.5
e.g., C-2'78.3
......

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound

IonCalculated m/zObserved m/z
e.g., [M+Na]+C85H112O37Na1751.6755
e.g., Fragment 1CxHyOz[Value]
.........

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the de novo structure elucidation of complex natural products like this compound, providing detailed information about the carbon-hydrogen framework and stereochemistry.

Protocol for NMR Analysis of this compound:

  • Sample Preparation:

    • Dissolve 5-10 mg of purified this compound in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d6, CD3OD, or pyridine-d5). The choice of solvent is critical to ensure complete dissolution and minimize signal overlap with the analyte.

    • Filter the sample through a glass wool plug into a 5 mm NMR tube to remove any particulate matter.

  • 1H NMR Spectroscopy:

    • Acquire a standard one-dimensional 1H NMR spectrum to identify all proton signals.

    • Typical Parameters:

      • Spectrometer: 500 MHz or higher for optimal resolution.

      • Pulse Program: Standard single-pulse experiment (e.g., zg30).

      • Number of Scans: 16-64, depending on sample concentration.

      • Relaxation Delay (d1): 2 seconds.

      • Acquisition Time: ~3-4 seconds.

  • 13C NMR Spectroscopy:

    • Acquire a proton-decoupled 13C NMR spectrum to identify all unique carbon signals.

    • Typical Parameters:

      • Spectrometer: 125 MHz (corresponding to a 500 MHz 1H frequency).

      • Pulse Program: Standard proton-decoupled experiment with NOE (e.g., zgpg30).

      • Number of Scans: 1024-4096, due to the low natural abundance of 13C.

      • Relaxation Delay (d1): 2 seconds.

  • 2D NMR Spectroscopy for Structural Elucidation:

    • COSY (Correlation Spectroscopy): To establish 1H-1H spin-spin coupling networks and identify adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton to its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different structural fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing insights into the relative stereochemistry and 3D conformation of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and elemental composition of this compound, as well as for obtaining structural information through fragmentation analysis. Fast Atom Bombardment (FAB) has been historically used for the analysis of Hibarimicins, though modern techniques like Electrospray Ionization (ESI) are also highly effective.

Protocol for Mass Spectrometry Analysis of this compound:

  • Sample Preparation:

    • Prepare a solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol (B129727) or a mixture of methanol and water.

    • For FAB-MS, a matrix such as m-nitrobenzyl alcohol (NBA) or glycerol (B35011) is required. Mix a small amount of the sample solution with the matrix on the FAB probe tip.

  • High-Resolution Mass Spectrometry (HRMS):

    • Utilize a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) to obtain an accurate mass measurement of the molecular ion. This allows for the unambiguous determination of the elemental formula. The molecular formula for this compound has been reported as C85H112O37.[2]

    • Typical Ionization Mode: Positive ion mode is often used to observe protonated molecules [M+H]+ or adducts with sodium [M+Na]+ or potassium [M+K]+.

  • Tandem Mass Spectrometry (MS/MS):

    • Perform MS/MS experiments on the parent molecular ion to induce fragmentation.

    • The fragmentation pattern provides valuable information about the structure of the aglycone core and the sequence and connectivity of the sugar moieties. The analysis of the fragmentation of the glycosidic bonds is particularly informative for sequencing the carbohydrate chains.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the characterization of this compound from isolation to final structure elucidation.

G cluster_isolation Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Fermentation Microbispora rosea Fermentation Extraction Solvent Extraction Fermentation->Extraction Chromatography Chromatographic Purification (e.g., HPLC) Extraction->Chromatography NMR NMR Spectroscopy (1D, 2D) Chromatography->NMR MS Mass Spectrometry (HRMS, MS/MS) Chromatography->MS Data_Analysis Data Interpretation & Correlation NMR->Data_Analysis MS->Data_Analysis Structure Final Structure of this compound Data_Analysis->Structure

Experimental workflow for this compound characterization.
Signaling Pathway

Hibarimicins are known to inhibit tyrosine kinases. The diagram below represents a simplified, generic signaling pathway for a receptor tyrosine kinase (RTK), which is a common target for such inhibitors. This compound would act by preventing the phosphorylation events that propagate the signal downstream.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Dimerization Dimerization & Autophosphorylation RTK->Dimerization Ligand Ligand (Growth Factor) Ligand->RTK Binding Adaptor Adaptor Proteins Dimerization->Adaptor Recruitment Ras Ras Adaptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Response Cellular Response (Proliferation, Survival) Transcription->Response HibarimicinA This compound HibarimicinA->Dimerization Inhibition

Simplified Receptor Tyrosine Kinase signaling pathway inhibited by this compound.
Biosynthetic Relationship

The biosynthesis of this compound proceeds through the dimerization of a complex undecaketide monomer, followed by a series of oxidative modifications and glycosylations. This logical relationship is depicted below.

G Monomer Undecaketide Monomer Dimer Dimerization Monomer->Dimer Aglycone Hibarimicinone (Aglycone) Dimer->Aglycone Glycosylation Glycosylation Aglycone->Glycosylation HibarimicinA This compound Glycosylation->HibarimicinA

Biosynthetic pathway of this compound.

Conclusion

The structural characterization of this compound is a challenging task that relies heavily on the synergistic application of advanced NMR and mass spectrometry techniques. The protocols and data presentation formats outlined in this document provide a robust framework for researchers engaged in the discovery and development of this promising class of natural product-based drug candidates. Adherence to these detailed methodologies will ensure the acquisition of high-quality, reproducible data essential for the unambiguous structural assignment and further investigation of the biological activities of this compound.

References

Application Note: In Vitro Kinase Assay for Hibarimicin A

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hibarimicin A is a member of a complex of natural products isolated from Microbispora rosea subsp. hibaria.[1] This family of compounds, including hibarimicins A, B, C, and D, has been identified as specific inhibitors of src tyrosine kinase activity, showing no significant effect on protein kinase A or protein kinase C.[1] The aglycon, hibarimicinone, is also a potent, though less selective, v-Src kinase inhibitor.[2][3] Understanding the inhibitory potential and mechanism of this compound against specific kinases is crucial for its development as a potential therapeutic agent. This document provides a detailed protocol for an in vitro kinase assay to determine the inhibitory activity of this compound against a representative Src family kinase.

Principle

This protocol describes a non-radioactive, luminescence-based in vitro kinase assay using a commercially available kit, such as ADP-Glo™ Kinase Assay. The assay quantifies the amount of ADP produced during the kinase reaction. As the kinase phosphorylates its substrate, ATP is converted to ADP. The amount of ADP produced is directly proportional to the kinase activity. The inhibitory effect of this compound is determined by measuring the reduction in ADP formation in its presence.

Materials and Reagents

  • Kinase: Recombinant human Src kinase (or other Src family kinase)

  • Substrate: Poly(Glu, Tyr) 4:1 or a specific peptide substrate for Src kinase

  • Compound: this compound (dissolved in DMSO)

  • ATP: Adenosine 5'-triphosphate

  • Assay Buffer: Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Detection Reagent: ADP-Glo™ Kinase Assay Kit (or similar)

  • Plates: 384-well, white, flat-bottom plates

  • Instrumentation: Plate-reading luminometer

Experimental Protocol

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Create a serial dilution of this compound in assay buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Setup:

    • Add 2.5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 2.5 µL of the substrate solution to each well.

    • To initiate the kinase reaction, add 5 µL of the kinase-ATP mixture to each well. The final reaction volume will be 10 µL.

    • The final concentrations in the reaction should be optimized, but a starting point could be:

      • Src Kinase: 1-5 ng/µL

      • Substrate: 0.2 µg/µL

      • ATP: 10 µM (approximately the Km for most kinases)

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes. The incubation time may need to be optimized based on the kinase activity.

  • Detection:

    • Following the manufacturer's instructions for the ADP-Glo™ Kinase Assay, add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and introduce luciferase and luciferin (B1168401) to generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Data Presentation

Table 1: Hypothetical Inhibitory Activity of this compound against Src Kinase

CompoundTarget KinaseIC₅₀ (nM)
This compoundSrc50
Staurosporine (Control)Src5

Note: The IC₅₀ values presented are for illustrative purposes and should be determined experimentally.

Visualizations

In_Vitro_Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep This compound Serial Dilution Dispense_Compound Dispense this compound to Plate Compound_Prep->Dispense_Compound Reagent_Prep Prepare Kinase, Substrate, ATP Mix Start_Reaction Add Kinase/ATP to Initiate Reaction Reagent_Prep->Start_Reaction Add_Substrate Add Substrate Dispense_Compound->Add_Substrate Add_Substrate->Start_Reaction Incubate Incubate at RT for 60 min Start_Reaction->Incubate Stop_Reaction Add ADP-Glo™ Reagent Incubate->Stop_Reaction Incubate_Stop Incubate 40 min Stop_Reaction->Incubate_Stop Add_Detection Add Kinase Detection Reagent Incubate_Stop->Add_Detection Incubate_Detect Incubate 30 min Add_Detection->Incubate_Detect Read_Plate Measure Luminescence Incubate_Detect->Read_Plate Calculate_Inhibition Calculate % Inhibition Read_Plate->Calculate_Inhibition Plot_Data Plot Dose-Response Curve Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50

Caption: Workflow for the in vitro kinase assay of this compound.

Signaling_Pathway cluster_pathway Simplified Src Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., PDGFR, EGFR) Src Src Kinase RTK->Src Activation Substrate Downstream Substrates (e.g., STAT3, FAK) Src->Substrate Phosphorylation Cellular_Response Cellular Response (Proliferation, Survival, Migration) Substrate->Cellular_Response Signal Transduction Hibarimicin_A This compound Hibarimicin_A->Src Inhibition

Caption: Inhibition of the Src signaling pathway by this compound.

References

Application Notes and Protocols for Hibarimicin A in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hibarimicin A is a member of the hibarimicin family of complex glycosides isolated from the actinomycete Microbispora rosea subsp. hibaria.[1] This family of natural products, including hibarimicins A, B, C, and D, has garnered interest in cancer research due to their specific inhibitory activity against Src family tyrosine kinases.[1] Src kinases are non-receptor tyrosine kinases that play crucial roles in cell proliferation, differentiation, survival, and migration. Their aberrant activation is frequently observed in various human cancers, making them a key target for anti-cancer drug development.

These application notes provide an overview of the potential uses of this compound as a tool for cancer cell line research, based on the known activities of the hibarimicin family. Detailed protocols for key experiments are provided to guide researchers in their investigations.

Mechanism of Action

Hibarimicins, including this compound, are known to be specific inhibitors of Src tyrosine kinase activity.[1] While the exact binding mode of this compound has not been detailed, its close analog, Hibarimicin B, acts as a competitive inhibitor of ATP binding to the v-Src kinase.[2][3] This inhibition of Src kinase activity can disrupt downstream signaling pathways involved in cancer cell proliferation and survival. It is important to note that while Src kinase is a primary target, other signaling molecules may also be involved in the cellular effects of hibarimicins.[2][3]

Data Presentation

Currently, there is a lack of publicly available, specific IC50 values for this compound across different cancer cell lines. The following table provides a template for researchers to populate with their own experimental data. For context, IC50 values for other kinase inhibitors can vary widely depending on the compound and the cell line.

Table 1: Template for IC50 Values of this compound in Various Cancer Cell Lines

Cancer Cell LineTissue of OriginThis compound IC50 (µM)
e.g., HL-60Promyelocytic LeukemiaUser-determined value
e.g., B16-F10MelanomaUser-determined value
e.g., MCF-7Breast CancerUser-determined value
e.g., A549Lung CancerUser-determined value
e.g., HCT116Colon CancerUser-determined value

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of this compound on cancer cell lines.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for detecting and quantifying apoptosis induced by this compound.

Materials:

  • This compound

  • Cancer cell line of interest

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Protocol 3: In Vitro Src Kinase Inhibition Assay

This protocol provides a general framework for assessing the direct inhibitory effect of this compound on Src kinase activity.

Materials:

  • Recombinant Src kinase

  • This compound

  • Src-specific peptide substrate

  • ATP

  • Kinase assay buffer

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • Luminometer

Procedure:

  • Prepare serial dilutions of this compound in kinase assay buffer.

  • In a 96-well plate, add the recombinant Src kinase, the Src-specific peptide substrate, and the this compound dilutions.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30°C for the recommended time.

  • Stop the reaction and measure the remaining ATP levels using the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of Src kinase inhibition and determine the IC50 value.

Visualizations

The following diagrams illustrate key concepts related to the application of this compound in cancer research.

Hibarimicin_A_Mechanism_of_Action Hibarimicin_A This compound Src_Kinase Src Tyrosine Kinase Hibarimicin_A->Src_Kinase Inhibits ATP_Binding_Site ATP Binding Site Downstream_Signaling Downstream Signaling (Proliferation, Survival) Src_Kinase->Downstream_Signaling Activates Cancer_Cell_Growth Cancer Cell Growth and Proliferation Downstream_Signaling->Cancer_Cell_Growth Promotes

Caption: Mechanism of Action of this compound.

Cell_Viability_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3-5 Seed_Cells Seed Cancer Cells in 96-well plate Treat_Cells Treat with this compound (serial dilutions) Seed_Cells->Treat_Cells Incubate Incubate for 24-72h Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Read_Absorbance Read Absorbance (570nm) Add_MTT->Read_Absorbance

Caption: Workflow for MTT-based Cell Viability Assay.

Src_Signaling_Pathway_Inhibition Hibarimicin_A This compound Src Src Hibarimicin_A->Src Inhibits FAK FAK Src->FAK Ras_MAPK Ras/MAPK Pathway Src->Ras_MAPK PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt STAT3 STAT3 Src->STAT3 Metastasis Metastasis FAK->Metastasis Proliferation Cell Proliferation Ras_MAPK->Proliferation Survival Cell Survival PI3K_Akt->Survival STAT3->Proliferation STAT3->Survival

Caption: Inhibition of Src Downstream Signaling.

References

Application Notes and Protocols for Developing Antibacterial Assays for Gram-positive Bacteria with Hibarimicin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hibarimicin A is a member of the hibarimicin class of natural products, which are known to act as signal transduction inhibitors.[1] Specifically, they have been identified as inhibitors of tyrosine-specific protein kinases.[1] While much of the research on tyrosine kinase inhibitors has focused on their application in oncology, bacterial tyrosine kinases (BY-kinases) represent a promising target for novel antibacterial agents. BY-kinases are involved in a variety of essential cellular processes in bacteria, including the regulation of polysaccharide production, virulence, and stress response.[2] These bacterial kinases are structurally distinct from their eukaryotic counterparts, suggesting the potential for selective inhibition.[2]

These application notes provide a framework for evaluating the antibacterial activity of this compound, as a representative tyrosine kinase inhibitor, against a panel of clinically relevant Gram-positive bacteria. The following protocols detail the standardized methods for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound.

Data Presentation

The antibacterial efficacy of a novel compound is quantitatively assessed by determining its MIC and MBC values against various pathogens. The following table presents hypothetical, yet representative, data for this compound to illustrate how experimental results can be summarized. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.

Table 1: Hypothetical Antibacterial Activity of this compound against Gram-positive Pathogens

Bacterial StrainATCC NumberMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
Staphylococcus aureus29213242
Enterococcus faecalis292124164
Streptococcus pneumoniae49619122
Methicillin-resistant Staphylococcus aureus (MRSA)BAA-1717284
Vancomycin-resistant Enterococcus faecalis (VRE)512998324

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the broth microdilution method for determining the MIC of this compound, a widely accepted and standardized technique.

Materials:

  • This compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Gram-positive bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212, Streptococcus pneumoniae ATCC 49619)

  • Sterile saline or Phosphate-Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Protocol Steps:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture on an appropriate agar (B569324) plate, select several isolated colonies.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 625 nm (absorbance of 0.08-0.13).

    • Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO), and then dilute it further in CAMHB to twice the highest concentration to be tested.

    • Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the twice-concentrated this compound solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard the final 100 µL from well 10.

    • Well 11 will serve as the growth control (no this compound), and well 12 will be the sterility control (no bacteria).

  • Inoculation of the Microtiter Plate:

    • Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Plate with Bacteria prep_inoculum->inoculate prep_drug Prepare Serial Dilutions of this compound in Plate prep_drug->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Visually Determine MIC (Lowest concentration with no growth) incubate->read_mic

Caption: Workflow for MIC Determination.

Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a continuation of the MIC assay and is used to determine the lowest concentration of this compound that kills 99.9% of the initial bacterial inoculum.

Materials:

  • Microtiter plate from the completed MIC assay

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Sterile micropipette and tips

  • Incubator (35°C ± 2°C)

Protocol Steps:

  • Subculturing from MIC Plate:

    • From the wells of the MIC plate that show no visible growth (the MIC well and all wells with higher concentrations), take a 10 µL aliquot.

    • Spot-plate the aliquot onto a sterile MHA plate. Be sure to label the plate corresponding to the concentration from the well.

  • Incubation:

    • Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.

  • Reading the MBC:

    • After incubation, count the number of colonies on each spot.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

MBC_Workflow cluster_subculture Subculturing cluster_incubation_count Incubation & Counting cluster_determination Determination start Completed MIC Plate select_wells Select wells with no visible growth (MIC and higher concentrations) start->select_wells plate_aliquot Plate 10 µL from each selected well onto MHA plates select_wells->plate_aliquot incubate_mha Incubate MHA plates at 35°C for 18-24 hours plate_aliquot->incubate_mha count_colonies Count colonies on each plate incubate_mha->count_colonies determine_mbc Determine MBC (Lowest concentration with ≥99.9% killing) count_colonies->determine_mbc

Caption: Workflow for MBC Determination.

Mechanism of Action: Inhibition of Bacterial Tyrosine Kinase Signaling

Bacterial tyrosine kinases (BY-kinases) are crucial for the regulation of various cellular functions, including the biosynthesis of capsular polysaccharides, which are important virulence factors for many Gram-positive pathogens.[3] The activity of BY-kinases is often regulated by autophosphorylation. This compound, as a tyrosine kinase inhibitor, is hypothesized to interfere with this process. By binding to the bacterial tyrosine kinase, this compound can block its autophosphorylation or the phosphorylation of its downstream substrates. This disruption in the signaling cascade can lead to the inhibition of essential cellular processes, ultimately resulting in bacterial growth inhibition or cell death.

Signaling_Pathway cluster_pathway Bacterial Tyrosine Kinase Signaling Pathway cluster_inhibition Inhibition by this compound ATP ATP BY_Kinase_active BY-Kinase-P (Active) ATP->BY_Kinase_active Autophosphorylation BY_Kinase_inactive BY-Kinase (Inactive) BY_Kinase_inactive->BY_Kinase_active Substrate_P Phosphorylated Substrate BY_Kinase_active->Substrate_P Phosphorylation Substrate Substrate Protein Substrate->Substrate_P Function Cellular Function (e.g., Capsule Synthesis) Substrate_P->Function Hibarimicin_A This compound Hibarimicin_A->BY_Kinase_inactive Binds and inhibits

Caption: Inhibition of BY-Kinase Pathway.

References

Unmasking the Cellular Interactors of Hibarimicin A: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to identifying the cellular targets of Hibarimicin A, a natural product known for its inhibitory effects on tyrosine-specific protein kinases.[1][2] The following protocols detail established label-free and affinity-based proteomics strategies, offering step-by-step methodologies to elucidate the mechanism of action of this potent bioactive compound.

Introduction to Target Identification Strategies

Identifying the molecular targets of natural products like this compound is crucial for understanding their therapeutic potential and potential off-target effects.[3] Two primary strategies are employed: label-free methods that use the unmodified natural product and affinity-based methods that utilize a chemically modified version of the compound.[4] This guide will focus on three powerful techniques: Drug Affinity Responsive Target Stability (DARTS), Thermal Proteome Profiling (TPP), and Affinity Chromatography coupled with Mass Spectrometry.

Section 1: Drug Affinity Responsive Target Stability (DARTS)

The DARTS method leverages the principle that the binding of a small molecule to a protein can increase its stability and confer resistance to proteolysis.[5][6][7] This approach is advantageous as it does not require modification of this compound, thus preserving its native binding characteristics.[6][8]

Experimental Workflow: DARTS

DARTS_Workflow cluster_prep Sample Preparation cluster_treatment Treatment cluster_digestion Proteolysis cluster_analysis Analysis cluster_result Result Cell_Lysate Prepare Cell Lysate Split_Lysate Split Lysate into Aliquots Cell_Lysate->Split_Lysate Hibarimicin_A Treat with this compound Vehicle Treat with Vehicle (Control) Protease Add Protease (e.g., Trypsin) Hibarimicin_A->Protease Vehicle->Protease SDS_PAGE SDS-PAGE Protease->SDS_PAGE Mass_Spec Excise Bands & Mass Spectrometry SDS_PAGE->Mass_Spec Target_ID Identify Protected Proteins (Targets) Mass_Spec->Target_ID

Figure 1: DARTS Experimental Workflow.
Protocol: DARTS for this compound Target Identification

1. Cell Culture and Lysis:

  • Culture a relevant cell line (e.g., a cancer cell line with active tyrosine kinase signaling) to ~80-90% confluency.

  • Harvest cells and wash with ice-cold PBS.

  • Lyse cells in a suitable lysis buffer (e.g., M-PER or RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).

2. This compound Treatment:

  • Dilute the cell lysate to a final concentration of 1 mg/mL.

  • Aliquot the lysate into separate tubes.

  • Treat the aliquots with varying concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) and a vehicle control (e.g., DMSO).

  • Incubate at room temperature for 1 hour to allow for binding.

3. Protease Digestion:

  • Add a protease, such as thermolysin or trypsin, to each sample. The optimal protease and concentration should be determined empirically.

  • Incubate at room temperature for a defined period (e.g., 10-30 minutes).

  • Stop the digestion by adding a loading buffer (e.g., Laemmli buffer) and heating the samples.

4. Gel Electrophoresis and Analysis:

  • Separate the protein samples by SDS-PAGE.

  • Visualize the protein bands using a suitable stain (e.g., Coomassie Blue or silver stain).

  • Compare the banding patterns between the this compound-treated and vehicle-treated lanes.

  • Excise protein bands that are present or more intense in the this compound-treated lanes.

5. Mass Spectrometry and Data Analysis:

  • Subject the excised gel bands to in-gel digestion with trypsin.

  • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Identify the proteins using a protein database search algorithm (e.g., Mascot or Sequest).

  • Proteins identified from the protected bands are considered potential targets of this compound.

ParameterRecommended Range/Value
Cell Lysate Concentration1 mg/mL
This compound Concentration1 - 50 µM
ProteaseThermolysin or Trypsin
Digestion Time10 - 30 minutes
SDS-PAGE Gel Percentage4-20% Gradient Gel

Section 2: Thermal Proteome Profiling (TPP)

TPP is a powerful technique to identify direct and indirect drug targets by monitoring changes in protein thermal stability across the proteome.[9] Ligand binding typically alters the melting temperature (Tm) of a protein, which can be detected by quantitative mass spectrometry.[10][11] This method is also label-free and can be performed in living cells, providing a more physiologically relevant context.[9][12]

Experimental Workflow: Thermal Proteome Profiling (TPP)

TPP_Workflow cluster_prep Cell Treatment cluster_heat Heat Shock cluster_lysis Protein Extraction cluster_ms Mass Spectrometry cluster_analysis Data Analysis Cells Culture Cells Treat_Cells Treat Cells with this compound or Vehicle Cells->Treat_Cells Aliquot Aliquot Treated Cells Treat_Cells->Aliquot Heat_Gradient Heat Aliquots at Different Temperatures Aliquot->Heat_Gradient Lyse_Cells Lyse Cells and Collect Soluble Fraction Heat_Gradient->Lyse_Cells Prepare_Samples Prepare Samples for MS (Digestion, TMT Labeling) Lyse_Cells->Prepare_Samples LC_MSMS LC-MS/MS Analysis Prepare_Samples->LC_MSMS Melting_Curves Generate Protein Melting Curves LC_MSMS->Melting_Curves Identify_Shifts Identify Proteins with Significant Tm Shifts Melting_Curves->Identify_Shifts

Figure 2: TPP Experimental Workflow.
Protocol: TPP for this compound Target Identification

1. Cell Treatment:

  • Culture cells of interest to a high density.

  • Treat the cells with this compound at a desired concentration (e.g., 10 µM) or with a vehicle control for a specified time (e.g., 1-2 hours).

2. Thermal Challenge:

  • Harvest and wash the treated cells.

  • Resuspend the cells in PBS and aliquot them into PCR tubes.

  • Heat the aliquots at a range of different temperatures (e.g., 37°C to 67°C in 3°C increments) for 3 minutes, followed by 3 minutes at room temperature.

3. Protein Extraction:

  • Lyse the cells by freeze-thaw cycles or sonication.

  • Separate the soluble and aggregated protein fractions by ultracentrifugation.

  • Collect the supernatant containing the soluble proteins.

4. Sample Preparation for Mass Spectrometry:

  • Reduce, alkylate, and digest the proteins in the soluble fraction with trypsin.

  • Label the resulting peptides from each temperature point with isobaric tags (e.g., TMT or iTRAQ) to enable multiplexed quantitative analysis.[9]

  • Combine the labeled peptide samples.

5. LC-MS/MS Analysis and Data Processing:

  • Analyze the combined peptide sample by LC-MS/MS.

  • Process the raw data to identify and quantify the proteins at each temperature point.

  • Normalize the protein abundance data.

  • For each protein, plot the relative soluble abundance as a function of temperature to generate melting curves.

  • Fit the data to a sigmoidal curve to determine the melting temperature (Tm) for each protein in both the this compound-treated and vehicle-treated samples.

  • Identify proteins with a statistically significant shift in Tm upon this compound treatment as potential targets.

ParameterRecommended Range/Value
This compound Concentration1 - 20 µM
Temperature Range37°C - 67°C
Temperature Increments2-3°C
Heating Time3 minutes
Quantitative ProteomicsTMT or iTRAQ labeling

Section 3: Affinity Chromatography

Affinity chromatography is a classic and powerful method for isolating proteins that bind to a specific ligand.[13][14] This technique involves immobilizing a modified version of this compound onto a solid support to "fish" for its binding partners from a cell lysate.[13]

Experimental Workflow: Affinity Chromatography

Affinity_Chromatography_Workflow cluster_probe Probe Synthesis cluster_immobilize Immobilization cluster_binding Binding cluster_elution Elution cluster_analysis Analysis cluster_result Result Synthesize_Probe Synthesize this compound with an Affinity Tag (e.g., Biotin) Immobilize_Probe Immobilize Tagged this compound onto a Solid Support (e.g., Streptavidin Beads) Synthesize_Probe->Immobilize_Probe Incubate Incubate Lysate with Immobilized this compound Immobilize_Probe->Incubate Cell_Lysate Prepare Cell Lysate Cell_Lysate->Incubate Wash Wash Away Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE Mass_Spec Excise Bands & Mass Spectrometry SDS_PAGE->Mass_Spec Target_ID Identify Specifically Bound Proteins (Targets) Mass_Spec->Target_ID

Figure 3: Affinity Chromatography Workflow.
Protocol: Affinity Chromatography for this compound Target Identification

1. Synthesis of this compound Affinity Probe:

  • Chemically synthesize a derivative of this compound that incorporates a linker and an affinity tag, such as biotin (B1667282). The position of the linker should be chosen carefully to minimize disruption of the compound's binding activity.

2. Immobilization of the Affinity Probe:

  • Incubate the biotinylated this compound with streptavidin-coated agarose (B213101) or magnetic beads to immobilize the probe.

  • Wash the beads to remove any unbound probe.

3. Preparation of Cell Lysate:

  • Prepare a native cell lysate from a relevant cell line as described in the DARTS protocol, ensuring to omit any denaturing agents.

4. Affinity Pull-down:

  • Incubate the cell lysate with the this compound-immobilized beads.

  • As a negative control, incubate the lysate with beads that have been blocked with biotin or with an immobilized inactive analog of this compound.

  • To demonstrate specificity, a competition experiment can be performed by pre-incubating the lysate with an excess of free, unmodified this compound before adding the beads.

5. Washing and Elution:

  • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elute the specifically bound proteins from the beads using a competitive eluent (e.g., excess free biotin or a high concentration of free this compound) or by denaturing the proteins with a buffer containing SDS.

6. Protein Identification:

  • Separate the eluted proteins by SDS-PAGE and visualize with a sensitive protein stain.

  • Excise protein bands that are specific to the this compound pull-down and identify them by LC-MS/MS as described previously.

ParameterRecommended Value/Condition
Affinity TagBiotin
Solid SupportStreptavidin-coated beads
Lysate Incubation Time2-4 hours at 4°C
Washing Steps3-5 washes with lysis buffer
Elution MethodCompetitive elution or denaturation

Section 4: Target Validation

Following the identification of potential targets using the above screening methods, it is essential to validate these interactions.

Validation Approaches
  • Western Blotting: Confirm the presence of the identified target protein in the pull-down eluate or its protection from proteolysis in the DARTS experiment.

  • Isothermal Titration Calorimetry (ITC): Directly measure the binding affinity and thermodynamics of the interaction between this compound and a purified candidate protein.

  • Surface Plasmon Resonance (SPR): Quantify the kinetics of the binding interaction between this compound and an immobilized target protein.

  • Cellular Thermal Shift Assay (CETSA): Validate target engagement in intact cells by measuring the change in thermal stability of the target protein upon this compound treatment.

  • Enzymatic Assays: If the identified target is an enzyme (e.g., a kinase), test the ability of this compound to inhibit its activity in vitro. Studies have shown that Hibarimicin B competitively inhibits ATP binding to v-Src kinase, and hibarimicinone exhibits noncompetitive inhibition.[15]

By employing these robust techniques and validation strategies, researchers can confidently identify and characterize the cellular targets of this compound, paving the way for a deeper understanding of its biological function and potential therapeutic applications.

References

Application Notes and Protocols for Antitumor Activity Screening of Hibarimicin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Hibarimicin A in antitumor activity screening. This document outlines the background, mechanism of action, and detailed protocols for assessing the cytotoxic and mechanistic effects of this compound on cancer cells.

Introduction to this compound

This compound is a member of the hibarimicin class of natural products, which are known to exhibit antitumor and antibacterial properties. Hibarimicins are recognized as inhibitors of tyrosine kinases, specifically targeting the Src family of kinases, which play a crucial role in cell proliferation, survival, and metastasis.[1][2] The molecular formula of this compound is C₈₅H₁₁₂O₃₇.[2] While the antitumor activity of the hibarimicin class is established, specific quantitative data for this compound across a wide range of cancer cell lines is limited in publicly available literature. However, related compounds like Hibarimicin B have shown potent and selective inhibition of v-Src kinase and the ability to induce differentiation in human myeloid leukemia HL-60 cells.[3]

Proposed Mechanism of Action: Src Kinase Inhibition

This compound is proposed to exert its antitumor effects through the inhibition of the Src signaling pathway. Src is a non-receptor tyrosine kinase that is often overexpressed and hyperactivated in various human cancers, contributing to tumor progression. Inhibition of Src can disrupt downstream signaling cascades involved in cell growth, angiogenesis, and metastasis.

HibarimicinA_Signaling_Pathway Proposed Signaling Pathway of this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Receptor Growth Factor Receptor Src Src Growth Factor Receptor->Src Activates Integrin Integrin Integrin->Src Activates This compound This compound This compound->Src Inhibits FAK FAK Src->FAK Phosphorylates PI3K PI3K Src->PI3K Activates Ras Ras Src->Ras Activates STAT3 STAT3 Src->STAT3 Activates Cell Adhesion & Migration Cell Adhesion & Migration FAK->Cell Adhesion & Migration Akt Akt PI3K->Akt MAPK MAPK Ras->MAPK Gene Expression Gene Expression STAT3->Gene Expression Cell Survival & Proliferation Cell Survival & Proliferation Akt->Cell Survival & Proliferation Cell Proliferation Cell Proliferation MAPK->Cell Proliferation Cell Proliferation & Survival Cell Proliferation & Survival Gene Expression->Cell Proliferation & Survival

Proposed this compound Signaling Pathway

Data Presentation: Antitumor Activity of Hibarimicins

While specific IC₅₀ values for this compound are not widely reported, the following table summarizes the known activities of the hibarimicin class of compounds. Researchers are encouraged to determine the specific IC₅₀ values for this compound against their cell lines of interest using the protocols provided below.

Compound ClassTargetObserved Antitumor ActivityCell Line ExamplesReference
Hibarimicins A, B, C, DSrc Tyrosine KinaseIn vitro antitumor activityNot specified[2]
Hibarimicin Bv-Src KinaseStrong and selective inhibition; Induction of differentiationHL-60[3]

Experimental Protocols

The following are detailed protocols for screening the antitumor activity of this compound.

Experimental Workflow

Experimental_Workflow Experimental Workflow for Antitumor Activity Screening cluster_initial_screening Initial Screening cluster_mechanistic_studies Mechanistic Studies Cytotoxicity Assay Cytotoxicity Assay Determine IC50 Determine IC50 Cytotoxicity Assay->Determine IC50 Apoptosis Assay Apoptosis Assay Determine IC50->Apoptosis Assay Treat with IC50 concentration Cell Cycle Analysis Cell Cycle Analysis Determine IC50->Cell Cycle Analysis Treat with IC50 concentration Src Kinase Inhibition Assay Src Kinase Inhibition Assay Determine IC50->Src Kinase Inhibition Assay Biochemical Assay Analyze Data Analyze Data Apoptosis Assay->Analyze Data Cell Cycle Analysis->Analyze Data Src Kinase Inhibition Assay->Analyze Data Select Cancer Cell Lines Select Cancer Cell Lines Select Cancer Cell Lines->Cytotoxicity Assay MTT or SRB Assay

Antitumor Activity Screening Workflow
Cell Viability Assays

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound stock solution (in DMSO)

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for solubilization)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

This assay is based on the measurement of cellular protein content.

Materials:

  • This compound stock solution (in DMSO)

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM, pH 10.5)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate for 48-72 hours.

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with deionized water and allow them to air dry.

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris-base solution to each well.

  • Absorbance Measurement: Measure the absorbance at 515 nm.

  • Data Analysis: Calculate the percentage of cell viability and the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (Annexin V) and loss of membrane integrity (Propidium Iodide).

Materials:

  • This compound

  • Cancer cell lines

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound (at its IC₅₀ concentration) for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

  • This compound

  • Cancer cell lines

  • 6-well plates

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with this compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubation: Incubate in the dark at 37°C for 30 minutes.

  • Flow Cytometry: Analyze the DNA content by flow cytometry.

Conclusion

This compound presents a promising scaffold for the development of novel antitumor agents through its proposed mechanism of Src kinase inhibition. The protocols outlined in these application notes provide a robust framework for the initial screening and mechanistic evaluation of this compound's anticancer properties. Further investigation into its specific activity across a broad panel of cancer cell lines is warranted to fully elucidate its therapeutic potential.

References

Troubleshooting & Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Hibarimicin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with isolating this compound from its closely related analogs.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

The primary challenges in purifying this compound stem from its production as a complex mixture of structurally similar analogs (Hibarimicins B, C, D, and G) by the bacterium Microbispora rosea.[1] These analogs share the same core aglycone, hibarimicinone, and differ only in their glycosylation patterns or minor structural modifications. This high degree of structural similarity results in very close physicochemical properties, making chromatographic separation difficult. Furthermore, Hibarimicins are atropisomers, meaning they are stereoisomers arising from restricted rotation around a single bond. This can lead to the presence of multiple, interconverting isomers, further complicating purification.

Q2: What are the key structural differences between this compound and its common analogs?

This compound and its analogs are complex polyketides. The core challenge in their separation lies in subtle differences in their molecular formulas and structures. For instance, this compound and B share the same molecular formula (C85H112O37), indicating they are isomers, while other analogs have different molecular weights. These slight variations are the basis for their separation by techniques like High-Performance Liquid Chromatography (HPLC).

Q3: What analytical techniques are recommended for monitoring the purification of this compound?

A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) with a high-resolution column is essential for monitoring the separation of the analogs. Mass Spectrometry (MS) is crucial for identifying the different Hibarimicin congeners based on their molecular weights. Nuclear Magnetic Resonance (NMR) spectroscopy is used for the final structural confirmation of the purified this compound.

Q4: Are there any specific safety precautions to consider when handling Hibarimicins?

As Hibarimicins are potent tyrosine kinase inhibitors and exhibit antitumor and antibacterial activities, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times.[1] All handling of the compounds, especially in powdered form, should be performed in a well-ventilated fume hood to avoid inhalation.

Troubleshooting Guides

Issue 1: Poor Resolution of this compound from Analog B in Reversed-Phase HPLC

Possible Causes:

  • Suboptimal Mobile Phase Composition: The solvent gradient may not be shallow enough to resolve the closely eluting isomers.

  • Inappropriate Stationary Phase: The C18 column may not provide sufficient selectivity for these specific atropisomers.

  • Column Overloading: Injecting too much of the crude mixture can lead to peak broadening and co-elution.

  • Temperature Fluctuations: Inconsistent column temperature can affect retention times and selectivity.

Solutions:

  • Optimize the Mobile Phase Gradient: Employ a very shallow gradient of acetonitrile (B52724) or methanol (B129727) in water (e.g., a 0.1% increase in organic solvent per minute).

  • Experiment with Different Stationary Phases: Consider a phenyl-hexyl or a biphenyl (B1667301) stationary phase, which can offer different selectivity for aromatic compounds. For atropisomers, a chiral stationary phase may be necessary for baseline separation.

  • Reduce Sample Load: Decrease the injection volume or the concentration of the sample.

  • Use a Column Oven: Maintain a constant and optimized temperature to ensure reproducible retention times and improve separation. Low-temperature chromatography (e.g., 6°C) can sometimes prevent the interconversion of atropisomers on the column.[2]

Issue 2: Inconsistent Retention Times for this compound Between HPLC Runs

Possible Causes:

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including pH adjustments, can lead to shifts in retention time.

  • Column Equilibration: Insufficient equilibration of the column with the initial mobile phase conditions before each injection.

  • Column Degradation: The performance of the HPLC column can degrade over time, especially when used with complex crude extracts.

  • Pump Performance: Fluctuations in the HPLC pump's flow rate can cause variations in retention times.

Solutions:

  • Standardize Mobile Phase Preparation: Prepare fresh mobile phase for each set of experiments and ensure accurate pH measurement.

  • Ensure Proper Column Equilibration: Equilibrate the column with at least 10-15 column volumes of the initial mobile phase before the first injection and between runs.

  • Use a Guard Column: A guard column can help protect the analytical column from contaminants in the crude extract, extending its lifetime.

  • Regularly Service the HPLC System: Ensure the HPLC pumps are properly maintained and calibrated.

Issue 3: Degradation of this compound During Purification

Possible Causes:

  • pH Instability: Hibarimicins may be sensitive to acidic or basic conditions in the mobile phase.

  • Temperature Sensitivity: Prolonged exposure to elevated temperatures during solvent evaporation or fractionation can lead to degradation.

  • Oxidation: The complex polyketide structure may be susceptible to oxidation.

Solutions:

  • Maintain a Neutral pH: Use buffered mobile phases with a pH around 7.0, unless optimization studies show otherwise.

  • Work at Low Temperatures: Keep the sample and fractions cool throughout the purification process. Use a rotary evaporator with a controlled temperature water bath for solvent removal.

  • Use Antioxidants: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to the solvents if oxidation is suspected.

Data Presentation

Table 1: Physicochemical Properties of this compound and Related Analogs

CompoundMolecular FormulaMolecular Weight (Da)
This compoundC85H112O371721.2
Hibarimicin BC85H112O371721.2
Hibarimicin CC83H110O361679.1
Hibarimicin DC85H112O381737.2
Hibarimicin GC85H112O391753.2

Data sourced from Kajiura et al., 1998.[1]

Table 2: Illustrative Preparative HPLC Parameters for this compound Purification

ParameterValue
Column Reversed-Phase C18 (e.g., 250 x 10 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 40-60% B over 60 minutes
Flow Rate 4.0 mL/min
Detection 254 nm
Column Temperature 25°C

Note: This is a representative protocol and may require optimization for specific crude extracts and HPLC systems.

Experimental Protocols

Protocol 1: Extraction of Hibarimicin Complex from Microbispora rosea Culture
  • Harvesting: Centrifuge the fermentation broth of Microbispora rosea to separate the mycelium from the supernatant.

  • Mycelial Extraction: Extract the mycelial cake with an organic solvent such as acetone (B3395972) or methanol.

  • Supernatant Extraction: Extract the supernatant with a water-immiscible organic solvent like ethyl acetate.

  • Concentration: Combine the organic extracts and concentrate under reduced pressure using a rotary evaporator.

  • Crude Extract: The resulting residue is the crude extract containing the Hibarimicin complex.

Protocol 2: Preparative HPLC Purification of this compound
  • Sample Preparation: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol or DMSO) and filter through a 0.45 µm syringe filter.

  • Column Equilibration: Equilibrate the preparative C18 HPLC column with the initial mobile phase conditions (e.g., 40% acetonitrile in water with 0.1% formic acid) for at least 30 minutes at the specified flow rate.

  • Injection: Inject the filtered sample onto the column.

  • Elution: Run the gradient program as optimized (see Table 2 for an example).

  • Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the peaks corresponding to the Hibarimicins.

  • Analysis of Fractions: Analyze the collected fractions using analytical HPLC-MS to identify the fractions containing pure this compound.

  • Pooling and Concentration: Pool the pure this compound fractions and remove the solvent under reduced pressure.

Mandatory Visualizations

Experimental_Workflow cluster_extraction Crude Extract Preparation cluster_purification Purification Fermentation Microbispora rosea Fermentation Broth Centrifugation Centrifugation Fermentation->Centrifugation Mycelium Mycelial Cake Centrifugation->Mycelium Supernatant Supernatant Centrifugation->Supernatant Mycelium_Extraction Mycelial Extraction (Acetone/Methanol) Mycelium->Mycelium_Extraction Supernatant_Extraction Supernatant Extraction (Ethyl Acetate) Supernatant->Supernatant_Extraction Combine_Extracts Combine Organic Extracts Mycelium_Extraction->Combine_Extracts Supernatant_Extraction->Combine_Extracts Concentration Concentration Combine_Extracts->Concentration Crude_Extract Crude Hibarimicin Complex Concentration->Crude_Extract Prep_HPLC Preparative RP-HPLC (C18 Column) Crude_Extract->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Analysis Analytical HPLC-MS Analysis Fraction_Collection->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling Final_Concentration Final Concentration Pooling->Final_Concentration Pure_Hibarimicin_A Pure this compound Final_Concentration->Pure_Hibarimicin_A

Caption: Experimental workflow for the extraction and purification of this compound.

Purification_Challenges cluster_challenges Core Purification Challenges cluster_factors Contributing Factors cluster_consequences Consequences Poor_Resolution Poor Chromatographic Resolution Impure_Fractions Impure this compound Fractions Poor_Resolution->Impure_Fractions Low_Yield Low Final Yield Poor_Resolution->Low_Yield Structural_Similarity High Structural Similarity of Analogs Structural_Similarity->Poor_Resolution Atropisomerism Atropisomerism and Interconversion Atropisomerism->Poor_Resolution Coelution Co-elution of Impurities Coelution->Poor_Resolution Low_Abundance Low Abundance of This compound Low_Abundance->Poor_Resolution Inaccurate_Bioassays Inaccurate Biological Assay Results Impure_Fractions->Inaccurate_Bioassays

Caption: Logical relationships of challenges in this compound purification.

References

Best practices for the long-term storage and stability of Hibarimicin A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Hibarimicin A. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges.

Troubleshooting Guide

Unexpected results can arise from the degradation of this compound. This guide provides solutions to common problems encountered during its storage and handling.

Problem Potential Cause Recommended Solution
Loss of biological activity in assays Degradation of this compound due to improper storage conditions (e.g., exposure to light, elevated temperatures, or humidity).Store solid this compound at -20°C or lower, protected from light and moisture. For solutions, aliquot and store at -80°C for long-term use. Avoid repeated freeze-thaw cycles.
Appearance of unknown peaks in HPLC analysis Chemical degradation of this compound. This can be accelerated by factors like pH, temperature, and light.[1][2]Perform stress testing (thermal, photolytic, acid/base hydrolysis, and oxidation) to identify potential degradation products and pathways.[3][4] Use a validated stability-indicating HPLC method for analysis.[1]
Variability in results between different aliquots or batches Inconsistent storage or handling of different aliquots. Natural products can also show batch-to-batch variability.Ensure all aliquots are stored under identical, controlled conditions. Qualify new batches against a reference standard to ensure consistency.
Discoloration or change in physical appearance of solid this compound Potential degradation or contamination.Do not use the material. Visually inspect before use. If changes are observed, it is recommended to acquire a new batch and verify its purity.
Precipitation of this compound in solution upon thawing Poor solubility or supersaturation at lower temperatures.Before use, allow the vial to equilibrate to room temperature for at least 60 minutes. Gently vortex to ensure complete dissolution. Consider solubility testing in your chosen solvent system.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored in a tightly sealed container at -20°C or below, protected from light and moisture. Desiccants are recommended to minimize humidity exposure.

Q2: How should I store this compound in solution?

A2: Stock solutions should be prepared in a suitable solvent, aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, and stored at -80°C. For daily use, a fresh aliquot should be thawed and kept on ice, protected from light. It is recommended to use solutions on the same day they are prepared.

Q3: What common solvents are suitable for dissolving this compound?

Q4: How can I assess the stability of my this compound sample?

A4: A stability study using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is the most reliable way to assess the purity and degradation of your sample over time. This involves analyzing the sample at defined time points under specific storage conditions.

Q5: What is a "stability-indicating method" and why is it important?

A5: A stability-indicating method is an analytical procedure that can accurately detect changes in the concentration of the active pharmaceutical ingredient (API) over time, without interference from degradation products, impurities, or excipients. This is crucial for accurately determining the shelf-life and stability of the compound.

Q6: Should I perform stress testing on this compound?

A6: Yes, stress testing is highly recommended. Exposing the compound to extreme conditions (e.g., high temperature, light, humidity, and different pH levels) helps to identify potential degradation pathways and products. This information is invaluable for developing robust formulations and defining appropriate storage conditions.

Experimental Protocol: Long-Term Stability Assessment of this compound using HPLC

This protocol outlines a method for evaluating the long-term stability of this compound under controlled storage conditions.

1. Materials and Equipment

  • This compound (solid)

  • HPLC-grade solvent (e.g., DMSO, Methanol)

  • HPLC system with a UV detector

  • Validated HPLC column

  • Controlled environment chambers (e.g., 25°C/60% RH, 40°C/75% RH, and -20°C)

  • Photostability chamber

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Amber vials

2. Experimental Workflow

G Experimental Workflow for this compound Stability Testing cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_reporting Reporting prep_solid Prepare solid this compound in amber vials prep_solution Prepare this compound stock solution prep_solid->prep_solution aliquot Aliquot stock solution into amber vials prep_solution->aliquot long_term Long-Term (25°C/60% RH) aliquot->long_term Place samples under respective conditions accelerated Accelerated (40°C/75% RH) aliquot->accelerated Place samples under respective conditions refrigerated Refrigerated (-20°C) aliquot->refrigerated Place samples under respective conditions photostability Photostability Chamber aliquot->photostability Place samples under respective conditions time_points Pull samples at T=0, 3, 6, 12 months long_term->time_points Sample at intervals accelerated->time_points Sample at intervals refrigerated->time_points Sample at intervals photostability->time_points Sample at intervals hplc_analysis Analyze by stability-indicating HPLC method time_points->hplc_analysis data_analysis Quantify this compound and degradation products hplc_analysis->data_analysis report Generate stability report with shelf-life estimation data_analysis->report

Caption: Workflow for this compound stability assessment.

3. Procedure

  • Initial Analysis (T=0):

    • Prepare a stock solution of this compound in a suitable solvent at a known concentration.

    • Analyze the initial purity of the stock solution using a validated stability-indicating HPLC method. This will serve as the baseline.

  • Sample Preparation and Storage:

    • Dispense aliquots of the solid this compound into amber glass vials.

    • Prepare a separate set of samples by aliquoting the stock solution into amber glass vials.

    • Place the vials into controlled environmental chambers representing long-term (e.g., 25°C/60% RH), accelerated (e.g., 40°C/75% RH), and recommended storage (-20°C) conditions.

    • For photostability testing, expose a set of samples to a light source as per ICH Q1B guidelines.

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term studies; 0, 3, 6 months for accelerated studies), remove a set of vials from each storage condition.

    • For solid samples, dissolve them in the appropriate solvent to the target concentration.

    • Allow solution samples to equilibrate to room temperature.

    • Analyze each sample by HPLC.

  • Data Analysis:

    • Quantify the peak area of this compound and any new peaks that appear in the chromatograms.

    • Calculate the percentage of this compound remaining compared to the T=0 sample.

    • Summarize the data in a table to track degradation over time under different conditions.

Troubleshooting Decision Tree for Stability Issues

G start Unexpected Experimental Result (e.g., low activity, new HPLC peaks) check_storage Were storage conditions optimal? (-20°C or below, dark, dry) start->check_storage check_handling Were handling procedures correct? (minimized light/temp exposure, fresh aliquots) check_storage->check_handling Yes improper_storage Solution: Review and correct storage protocols. Store at -20°C or -80°C, protect from light. check_storage->improper_storage No check_purity Has the initial purity been confirmed? check_handling->check_purity Yes improper_handling Solution: Refine handling procedures. Use fresh aliquots, avoid freeze-thaw cycles. check_handling->improper_handling No degradation_suspected Degradation is likely. Perform stability study. check_purity->degradation_suspected Yes new_lot Action: Qualify new lot of this compound against a reference standard. check_purity->new_lot No

Caption: Decision tree for troubleshooting this compound stability.

References

Technical Support Center: Minimizing Assay Interference with Hibarimicin A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for researchers working with Hibarimicin A. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate potential assay interference and ensure the accuracy and reliability of your experimental data. This compound's unique structure, while promising for tyrosine kinase inhibition, also presents challenges that require careful consideration in experimental design.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to assay interference?

This compound is a potent inhibitor of Src tyrosine kinase.[1] Its structure contains a naphtylnaphthoquinone chromophore, which is a known Pan-Assay Interference Compound (PAINS) substructure.[2] Quinones are redox-active molecules that can participate in chemical reactions that interfere with assay readouts, leading to false-positive or false-negative results.[1]

Q2: What are the common mechanisms of assay interference for quinone-containing compounds like this compound?

Compounds with quinone moieties can interfere with biochemical assays through several mechanisms:

  • Redox Cycling: Quinones can undergo redox cycling in the presence of reducing agents (like DTT, common in kinase assay buffers) and molecular oxygen. This process can generate reactive oxygen species (ROS), such as superoxide (B77818) and hydrogen peroxide, which can damage proteins and interfere with assay components.

  • Covalent Modification: The electrophilic nature of quinones makes them susceptible to nucleophilic attack from amino acid residues on proteins, particularly cysteine thiols. This can lead to covalent modification of the target protein or other proteins in the assay, causing non-specific inhibition.

  • Light Absorbance/Fluorescence: The chromophore in this compound may absorb light or fluoresce at wavelengths that overlap with the excitation or emission spectra of assay reagents, leading to inaccurate readings in fluorescence- or absorbance-based assays.

  • Aggregation: While not definitively studied for this compound, many small molecules can form aggregates in aqueous solutions. These aggregates can sequester and non-specifically inhibit enzymes, leading to false-positive results.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values or poor reproducibility in kinase assays.

Potential Cause: Redox cycling or covalent modification of the kinase or assay components by this compound. The presence of thiol-containing reducing agents like DTT can exacerbate these issues.

Troubleshooting Strategies:

StrategyDetailed Protocol
Use a Non-Thiol Reducing Agent Replace Dithiothreitol (DTT) with Tris(2-carboxyethyl)phosphine (TCEP) in your kinase assay buffer. TCEP is a potent reducing agent that lacks a thiol group and is less likely to participate in redox cycling with quinones. Start with a final concentration of 0.5-1 mM TCEP.[3]
Vary Reducing Agent Concentration If you must use DTT, test a range of concentrations (e.g., 0.1 mM to 1 mM) to find the lowest effective concentration that maintains kinase activity without significantly promoting interference.
Pre-incubation Time Course To test for time-dependent covalent modification, pre-incubate this compound with the kinase for varying durations (e.g., 0, 15, 30, 60 minutes) before adding ATP to initiate the reaction. A time-dependent increase in inhibition suggests covalent modification.
Control Enzyme Experiments Include a control enzyme that is structurally unrelated to Src kinase in your assay. If this compound inhibits this control enzyme, it is likely a non-specific inhibitor.
Issue 2: High background signal or quenching in fluorescence-based assays.

Potential Cause: Intrinsic fluorescence or light-absorbing properties of this compound.

Troubleshooting Strategies:

StrategyDetailed Protocol
Run a "Compound-Only" Control Prepare wells containing only this compound at the same concentrations used in your experiment, diluted in the same assay buffer. Measure the fluorescence or absorbance at the same wavelengths as your experimental samples.
Data Correction Subtract the background signal from your "compound-only" control wells from your experimental wells to obtain the true signal.
Use a Red-Shifted Fluorophore If possible, switch to an assay that utilizes a fluorophore with excitation and emission wavelengths in the far-red spectrum, as this is less likely to overlap with the absorbance of many small molecules.
Issue 3: Suspected non-specific inhibition due to aggregation.

Potential Cause: Formation of this compound aggregates in the assay buffer.

Troubleshooting Strategies:

StrategyDetailed Protocol
Include a Non-ionic Detergent Add a small amount of a non-ionic detergent, such as Triton X-100 or Tween-20 (typically 0.01% - 0.1% v/v), to your assay buffer. This can help to disrupt aggregates and reduce non-specific inhibition.
Dynamic Light Scattering (DLS) If available, use DLS to directly assess the aggregation state of this compound in your assay buffer at the concentrations you are testing.[4][5]
Activity in the Presence of Detergent If the inhibitory activity of this compound is significantly reduced in the presence of a detergent, it is a strong indication that aggregation is contributing to the observed effect.

Physicochemical Properties of this compound

Understanding the physical and chemical properties of this compound is crucial for proper handling and experimental design.

PropertyValueSource
Molecular Formula C₈₅H₁₁₂O₃₇[1]
Appearance Yellow Powder[1]
Solubility Soluble in DMSO and methanol. Sparingly soluble in water.[1]
Stability Data on stability in different buffers, pH, temperatures, and light conditions is not extensively published. It is recommended to prepare fresh solutions in a suitable solvent (e.g., DMSO) for each experiment and protect from light.

Experimental Protocols

Protocol 1: Control Experiment for Identifying Redox-Active Compounds

This protocol helps determine if this compound is causing interference through redox cycling.

Materials:

  • This compound stock solution (in DMSO)

  • Kinase assay buffer

  • DTT (100 mM stock)

  • Catalase (from bovine liver, ~2000-5000 units/mg)

  • Your kinase of interest and its substrate

  • ATP

Procedure:

  • Prepare two sets of kinase reactions.

  • In "Set A," use your standard kinase assay buffer containing DTT.

  • In "Set B," supplement your standard kinase assay buffer with catalase to a final concentration of 100-200 units/mL.

  • Add this compound to both sets of reactions at your desired concentrations.

  • Add the kinase and substrate to all wells.

  • Initiate the reaction by adding ATP.

  • Incubate for the standard duration of your assay.

  • Measure the kinase activity.

Interpretation: If the inhibitory effect of this compound is significantly reduced in the presence of catalase (Set B) compared to its absence (Set A), it strongly suggests that the observed inhibition is at least partially due to the generation of hydrogen peroxide via redox cycling.

Visualizing Key Concepts

Src Tyrosine Kinase Signaling Pathway

The following diagram illustrates the central role of Src kinase in cellular signaling, the target of this compound.

Src_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling Cascades cluster_cellular_response Cellular Responses Growth_Factor_Receptor Growth Factor Receptor Src Src Kinase Growth_Factor_Receptor->Src Activation Integrin Integrin Integrin->Src Activation Ras_MAPK Ras/MAPK Pathway Src->Ras_MAPK PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt STAT3 STAT3 Pathway Src->STAT3 Proliferation Proliferation Ras_MAPK->Proliferation Survival Survival PI3K_Akt->Survival Migration Migration STAT3->Migration Hibarimicin_A This compound Hibarimicin_A->Src Inhibition

Caption: Simplified Src tyrosine kinase signaling pathway and the inhibitory action of this compound.

Troubleshooting Workflow for Suspected Assay Interference

This workflow provides a logical sequence of steps to diagnose and mitigate assay interference when working with this compound.

Troubleshooting_Workflow Start Inconsistent Results with This compound Check_Redox Is the compound redox-active? Start->Check_Redox Redox_Controls Run redox controls: - Replace DTT with TCEP - Add catalase to assay Check_Redox->Redox_Controls Yes Check_Fluorescence Is it a fluorescence-based assay? Check_Redox->Check_Fluorescence No Redox_Controls->Check_Fluorescence Fluorescence_Controls Run compound-only controls to measure background Check_Fluorescence->Fluorescence_Controls Yes Check_Aggregation Is aggregation suspected? Check_Fluorescence->Check_Aggregation No Fluorescence_Controls->Check_Aggregation Aggregation_Controls Add non-ionic detergent (e.g., 0.01% Triton X-100) Check_Aggregation->Aggregation_Controls Yes Orthogonal_Assay Perform an orthogonal assay with a different detection method Check_Aggregation->Orthogonal_Assay No Aggregation_Controls->Orthogonal_Assay Confirm_Activity Confirmed On-Target Activity Orthogonal_Assay->Confirm_Activity Activity is real Interference_Identified Interference Identified & Mitigated Orthogonal_Assay->Interference_Identified Activity is an artifact

Caption: A decision-making workflow for troubleshooting assay interference with this compound.

References

Technical Support Center: Optimizing Cell-Based Assays for Hibarimicin A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Hibarimicin A in cell-based assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to facilitate the smooth execution of your experiments and the generation of reliable, reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is a member of the hibarimicin family of natural products, which are known to be inhibitors of tyrosine-specific protein kinases.[1] Specifically, hibarimicins have been shown to inhibit the activity of v-Src kinase, a non-receptor tyrosine kinase that is often dysregulated in cancer.[2][3] While the exact mechanism for this compound is not as extensively characterized as other members of its family, it is presumed to function by interfering with the kinase's ability to phosphorylate its substrates, thereby disrupting downstream signaling pathways involved in cell proliferation, survival, and differentiation.

Q2: Which cell lines are suitable for assays with this compound?

The human myeloid leukemia cell line, HL-60, has been used to study the effects of the hibarimicin family of compounds on cell growth and differentiation. Given that this compound is a Src kinase inhibitor, cell lines with known Src hyperactivation may also be appropriate models. The choice of cell line should ultimately be guided by the specific research question and the expression levels of the target kinase.

Q3: What is a typical starting concentration range for this compound in a cell-based assay?

Q4: How should I prepare and store this compound?

For long-term storage, it is advisable to store this compound as a solid at -20°C. For experimental use, prepare a stock solution in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO). Aliquot the stock solution to avoid repeated freeze-thaw cycles. The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guides

Issue 1: High Variability in Assay Results

High variability between replicate wells can compromise the reliability of your data. Here are some common causes and solutions:

Potential Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette for dispensing cells. Avoid seeding cells at the edges of the plate, which are more susceptible to evaporation ("edge effect").
Pipetting Errors Calibrate pipettes regularly. When preparing serial dilutions of this compound, ensure thorough mixing between each dilution step.
Compound Precipitation Visually inspect the wells after adding this compound for any signs of precipitation. If precipitation is observed, consider lowering the final concentration or using a different solvent for the stock solution.
Inconsistent Incubation Times Standardize the timing of all incubation steps across all plates.
Issue 2: No or Low Inhibitory Effect Observed

If this compound does not appear to inhibit the intended biological process, consider the following:

Potential Cause Troubleshooting Step
Sub-optimal Compound Concentration Perform a wider dose-response curve to ensure you are testing an effective concentration range.
Cell Line Insensitivity Confirm that your chosen cell line expresses the target kinase (e.g., Src) at sufficient levels. Consider using a cell line known to be sensitive to Src inhibitors as a positive control.
Incorrect Assay Endpoint Ensure that the chosen assay (e.g., cell viability, apoptosis) is appropriate for measuring the expected biological effect of Src inhibition in your cell line.
Compound Inactivity Verify the integrity of your this compound stock. If possible, test its activity in a cell-free biochemical kinase assay.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • This compound

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Following incubation, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

v-Src Kinase Activity Inhibition in HL-60 Cells

This protocol is adapted from the study by Cho et al. (2002) and provides a framework for assessing the inhibitory effect of this compound on v-Src kinase activity in a cellular context.

Materials:

  • HL-60 cells

  • This compound

  • RPMI 1640 medium supplemented with 10% fetal bovine serum

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • Antibodies: Anti-phospho-Src (Tyr416), Anti-Src

  • Secondary antibodies (HRP-conjugated)

  • ECL detection reagents

Procedure:

  • Culture HL-60 cells in RPMI 1640 medium.

  • Treat the cells with various concentrations of this compound for a specified duration.

  • After treatment, harvest the cells and wash with ice-cold PBS.

  • Lyse the cells in lysis buffer and determine the protein concentration of the lysates.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and probe with a primary antibody against the phosphorylated (active) form of Src (p-Src Tyr416).

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using an ECL reagent.

  • To ensure equal protein loading, strip the membrane and re-probe with an antibody against total Src.

  • Quantify the band intensities to determine the relative inhibition of Src phosphorylation.

Data Presentation

Table 1: Hypothetical IC50 Values of Hibarimicin Family Compounds against v-Src Kinase

Note: The following data is illustrative and based on the characterization of the hibarimicin family. Specific IC50 values for this compound are not widely published and should be determined experimentally.

CompoundTargetIC50 (µM)Inhibition Type
This compoundv-Src KinaseTo be determinedPresumed competitive/non-competitive
Hibarimicin Bv-Src Kinase~0.1 - 1Competitive with ATP
Hibarimicinonev-Src Kinase~0.01 - 0.1Non-competitive with ATP

Visualizations

v-Src Signaling Pathway

The following diagram illustrates the central role of Src kinase in mediating downstream signaling pathways involved in cell proliferation and survival. This compound is hypothesized to inhibit Src, thereby blocking these downstream effects.

v_Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) v_Src v-Src RTK->v_Src Integrin Integrin Integrin->v_Src Ras Ras v_Src->Ras PI3K PI3K v_Src->PI3K STAT3 STAT3 v_Src->STAT3 Hibarimicin_A This compound Hibarimicin_A->v_Src MAPK_Pathway MAPK Pathway (ERK) Ras->MAPK_Pathway Akt_Pathway Akt Pathway PI3K->Akt_Pathway Gene_Transcription Gene Transcription STAT3->Gene_Transcription Proliferation Cell Proliferation MAPK_Pathway->Proliferation Survival Cell Survival Akt_Pathway->Survival Gene_Transcription->Proliferation Gene_Transcription->Survival

Caption: Simplified v-Src signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Cell Viability Assay

This workflow outlines the key steps for determining the effect of this compound on cell viability.

Cell_Viability_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight treat_hibarimicin Treat with this compound (serial dilutions) incubate_overnight->treat_hibarimicin incubate_treatment Incubate for 24/48/72 hours treat_hibarimicin->incubate_treatment add_mtt Add MTT reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize formazan with DMSO incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze data and calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Step-by-step workflow for a typical MTT-based cell viability assay.

Troubleshooting Logic for Inconsistent Results

This diagram provides a logical flow for troubleshooting inconsistent results in your cell-based assays.

Troubleshooting_Logic start Inconsistent Results check_pipetting Review Pipetting Technique? start->check_pipetting calibrate_pipettes Calibrate Pipettes check_pipetting->calibrate_pipettes Yes check_cell_seeding Review Cell Seeding Protocol? check_pipetting->check_cell_seeding No calibrate_pipettes->check_cell_seeding optimize_seeding Optimize Seeding Density & Technique check_cell_seeding->optimize_seeding Yes check_reagents Check Reagent Preparation? check_cell_seeding->check_reagents No optimize_seeding->check_reagents prepare_fresh Prepare Fresh Reagents check_reagents->prepare_fresh Yes check_incubation Consistent Incubation Conditions? check_reagents->check_incubation No prepare_fresh->check_incubation standardize_incubation Standardize Time & Temperature check_incubation->standardize_incubation Yes consistent_results Consistent Results check_incubation->consistent_results No standardize_incubation->consistent_results

Caption: A logical guide for troubleshooting sources of variability in cell-based assays.

References

Troubleshooting unexpected results in Hibarimicin A kinase inhibition assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Hibarimicin A kinase inhibition assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate common challenges and obtain reliable results in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary molecular target?

This compound is a member of a complex of novel tyrosine kinase inhibitors produced by the bacterium Microbispora rosea subsp. hibaria.[1] These natural products, including Hibarimicins A, B, C, and D, have been shown to specifically inhibit the activity of Src tyrosine kinase.[1] The hibarimicins consist of a common aglycon, hibarimicinone, and six deoxyhexoses.[2]

Q2: What is the mechanism of inhibition of this compound and related compounds?

Studies on related compounds suggest different mechanisms of action. For instance, Hibarimicin B acts as an ATP-competitive inhibitor of v-Src kinase, meaning it binds to the same site as ATP.[3] In contrast, the aglycon, Hibarimicinone, exhibits noncompetitive inhibition with respect to ATP.[3] The precise mechanism for this compound is not as well characterized but is presumed to involve interaction with the kinase domain.

Q3: Why is my this compound compound showing variable IC50 values between experiments?

Inconsistent IC50 values can arise from several factors. As complex natural products, hibarimicins may be prone to precipitation or aggregation in aqueous assay buffers, affecting the effective concentration. Ensure complete solubilization of your this compound stock, typically in 100% DMSO, and be mindful of the final DMSO concentration in your assay, which should ideally not exceed 1%. Variability in ATP concentration between assays will also significantly impact the IC50 of ATP-competitive inhibitors.

Q4: Are there known off-target effects of Hibarimicins?

While Hibarimicins A, B, C, and D were found to be specific inhibitors of Src tyrosine kinase without affecting protein kinase A or protein kinase C, the broader kinome-wide selectivity of this compound is not extensively documented. As with any kinase inhibitor, off-target effects are possible and should be investigated through kinase profiling against a panel of diverse kinases.

Troubleshooting Guide

Issue 1: High Background Signal in the Kinase Assay

High background can obscure the true signal from kinase activity, making it difficult to accurately determine inhibitor potency.

Potential Cause Recommended Solution
Autophosphorylation of the Kinase Many kinases can phosphorylate themselves. Optimize the kinase concentration to the lowest level that still provides a sufficient signal window. Consider using a substrate-specific detection method if available.
Contaminating Kinase Activity The recombinant kinase preparation may contain other kinases from the expression system. Ensure the purity of your recombinant kinase by using a highly purified preparation.
Assay Reagent Quality Impurities in ATP, substrates, or buffers can contribute to background signal. Use high-quality, certified reagents from a reputable supplier.
Compound Interference This compound, as a complex polyketide, may possess inherent fluorescent properties that interfere with fluorescence-based assays. Run a control with the compound in the absence of the kinase to check for autofluorescence. If interference is observed, consider using an alternative assay format (e.g., luminescence or radiometric).
Issue 2: Little to No Inhibition Observed or Higher than Expected IC50 Value

This is a common issue that can point to problems with the inhibitor, the enzyme, or the assay conditions.

Potential Cause Recommended Solution
High ATP Concentration For ATP-competitive inhibitors like Hibarimicin B, a high concentration of ATP in the assay will compete with the inhibitor, leading to a higher apparent IC50. The ATP concentration should ideally be at or below the Michaelis constant (Km) for that specific kinase to ensure a fair competition.
Inactive Enzyme The kinase may have lost activity due to improper storage or handling. Aliquot the enzyme upon receipt and store at the recommended temperature to avoid repeated freeze-thaw cycles. Always include a positive control inhibitor with a known potency to validate enzyme activity.
Inhibitor Instability or Precipitation This compound may be unstable or precipitate in the assay buffer, reducing its effective concentration. Visually inspect for precipitation. You can also perform a solubility test for this compound in your final assay buffer.
Incorrect Assay Conditions The pH, temperature, or incubation time may not be optimal for the kinase or the inhibitor. Ensure these parameters are within the recommended range for your specific kinase. The reaction time should be within the linear range of product formation.
Issue 3: High Variability Between Replicate Wells

High variability can make it difficult to obtain reproducible and statistically significant results.

Potential Cause Recommended Solution
Pipetting Inaccuracy Ensure pipettes are properly calibrated, especially when handling small volumes. Use reverse pipetting for viscous solutions and prepare a master mix of reagents to be dispensed across the plate.
Edge Effects Evaporation from the outer wells of a microplate can concentrate reagents and lead to inconsistent results. Avoid using the outermost wells or fill them with buffer or water to create a humidity barrier.
Inadequate Mixing Ensure all components are thoroughly mixed before and after addition to the assay plate.
Compound Aggregation Natural products can sometimes form aggregates that lead to non-specific inhibition and variable results. Including a small amount of a non-ionic detergent like Triton X-100 or Brij-35 in the assay buffer can sometimes mitigate this.

Data Presentation

Inhibitory Profile of Hibarimicin Analogs against v-Src Tyrosine Kinase
CompoundPotency against v-Src KinaseSelectivityATP Competition
Hibarimicin B Strong InhibitorMost SelectiveCompetitive
Hibarimicinone Most Potent InhibitorLess SelectiveNoncompetitive

Data summarized from literature reports.

Experimental Protocols

Protocol 1: In Vitro Src Kinase Inhibition Assay using ADP-Glo™

This protocol describes a general method for determining the inhibitory activity of this compound against Src kinase by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • Purified recombinant Src kinase

  • Src-specific peptide substrate (e.g., Poly(Glu,Tyr) 4:1)

  • This compound

  • ATP

  • Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution of the this compound stock solution in kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Kinase Reaction Setup:

    • Add 1 µL of the diluted this compound or vehicle control (DMSO in assay buffer) to the wells of a white assay plate.

    • Add 2 µL of Src kinase in kinase buffer to each well.

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The final ATP concentration should be at or near the Km for Src.

    • Incubate the plate at room temperature for 60 minutes.

  • Termination of Kinase Reaction and ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

  • Luminescence Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.

    • Incubate the plate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Subtract the background signal (no enzyme control) from all data points.

    • Normalize the data to the positive control (enzyme with no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase Src Src Kinase Receptor->Src 2. Recruitment & Activation Substrate Substrate Protein Src->Substrate 3. Phosphorylation pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response (e.g., Proliferation, Survival) pSubstrate->Response 4. Downstream Signaling Hibarimicin_A This compound Hibarimicin_A->Src Inhibition Extracellular_Signal Extracellular Signal Extracellular_Signal->Receptor 1. Activation

Caption: A simplified signaling pathway illustrating the role of Src kinase and its inhibition by this compound.

Troubleshooting_Workflow Start Unexpected Assay Result (e.g., No Inhibition, High Variability) Check_Controls Are positive and negative controls working correctly? Start->Check_Controls Investigate_Assay Investigate Assay Components (Enzyme, ATP, Buffer) Check_Controls->Investigate_Assay No Investigate_Compound Investigate this compound (Solubility, Purity, Stability) Check_Controls->Investigate_Compound Yes Optimize_ATP Optimize ATP Concentration (Test at Km) Investigate_Assay->Optimize_ATP Check_Conditions Verify Assay Conditions (Temp, Time, Pipetting) Investigate_Compound->Check_Conditions Check_Solubility Check Compound Solubility and for Precipitation Investigate_Compound->Check_Solubility Review_Protocol Review Pipetting Technique and Plate Layout Check_Conditions->Review_Protocol End Problem Resolved Optimize_ATP->End Check_Solubility->End Review_Protocol->End

Caption: A logical workflow for troubleshooting unexpected results in this compound kinase inhibition assays.

References

Strategies to prevent degradation of Hibarimicin A during experimental procedures

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific degradation pathways and optimal storage conditions for Hibarimicin A are not extensively documented in publicly available literature. The following guidance is based on the general chemical properties of related compounds, such as polyketides and naphthoquinones, and is intended to serve as a starting point for researchers. It is highly recommended to perform small-scale stability tests under your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation?

A1: Based on the chemistry of related polyketides and naphthoquinones, the primary factors that can contribute to the degradation of this compound are likely:

  • pH: Both acidic and alkaline conditions can potentially lead to hydrolysis or other rearrangements of the molecule.

  • Temperature: Elevated temperatures can accelerate degradation. Some related quinone compounds show thermal decomposition above 100°C.

  • Light: Exposure to light, particularly UV and blue light, can induce photochemical reactions in quinone structures.[1][2][3]

  • Oxidation: The quinone moiety in this compound is susceptible to oxidation, which can be accelerated by the presence of oxygen and certain metal ions.[4][5]

Q2: How should I store my stock solutions of this compound?

A2: For maximum stability, it is recommended to store this compound stock solutions under the following conditions:

  • Solvent: Use a high-purity, anhydrous solvent in which this compound is readily soluble, such as DMSO or ethanol.

  • Temperature: Store at -20°C or, for long-term storage, at -80°C.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • Atmosphere: For utmost stability, consider overlaying the solution with an inert gas like argon or nitrogen to minimize oxidation.

Q3: Can I prepare aqueous solutions of this compound for my experiments?

A3: While aqueous solutions are often necessary for biological assays, it is advisable to prepare them fresh before each experiment. The stability of this compound in aqueous buffers may be limited, especially at neutral or alkaline pH. If you must store aqueous solutions, even for a short period, keep them on ice and protected from light.

Q4: Are there any known stabilizers for this compound?

A4: While specific stabilizers for this compound are not documented, antioxidants can be beneficial in preventing oxidative degradation of similar compounds.[5] Consider the addition of a small amount of an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT) to your stock solutions. However, the compatibility of these additives with your specific experimental setup should be verified.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Loss of biological activity in my assay. Degradation of this compound in the assay buffer.Prepare fresh dilutions of this compound for each experiment. Minimize the incubation time in aqueous buffers. Perform a time-course experiment to assess stability in your specific assay medium.
I see a change in the color of my this compound solution. This could indicate oxidation or other chemical transformations.Discard the solution. When preparing new solutions, ensure you are using high-purity, anhydrous solvents and are protecting the solution from light. Consider purging with an inert gas.
My analytical results (e.g., HPLC, LC-MS) show multiple peaks that are not present in the initial analysis. Degradation of the compound.Review your handling and storage procedures. Ensure the compound is not exposed to high temperatures, extreme pH, or light. Analyze a freshly prepared sample to confirm the initial purity.
Inconsistent results between experiments. Inconsistent handling of this compound.Develop a standardized protocol for the preparation and handling of this compound solutions. Ensure all users are following the same procedure.

Quantitative Data on Stability (Hypothetical)

The following table presents hypothetical stability data for this compound under various conditions to illustrate potential degradation rates. Note: This data is for illustrative purposes only and should be confirmed by experimental analysis.

Condition Solvent Temperature Light Condition Hypothetical % Degradation after 24h
1DMSO-20°CDark< 1%
2DMSO4°CDark2-5%
3DMSORoom TempAmbient Light10-20%
4PBS (pH 7.4)4°CDark15-30%
5PBS (pH 7.4)37°CDark> 50%

Experimental Protocols

Protocol 1: Assessment of this compound Thermal Stability

  • Prepare a stock solution of this compound in a suitable anhydrous solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

  • Aliquot the stock solution into several amber vials.

  • Incubate the vials at different temperatures (e.g., -20°C, 4°C, 25°C, 37°C, 50°C) for a defined period (e.g., 0, 6, 12, 24, 48 hours).

  • At each time point, remove an aliquot from each temperature condition.

  • Analyze the samples by a suitable analytical method, such as reverse-phase HPLC with UV detection, to determine the remaining percentage of intact this compound.

  • Plot the percentage of remaining this compound against time for each temperature to determine the degradation kinetics.

Protocol 2: Evaluation of this compound pH Stability

  • Prepare a stock solution of this compound in a minimal amount of organic solvent (e.g., DMSO).

  • Prepare a series of aqueous buffers with different pH values (e.g., pH 3, 5, 7.4, 9).

  • Dilute the this compound stock solution into each buffer to a final working concentration, ensuring the final concentration of the organic solvent is low (e.g., <1%).

  • Incubate the solutions at a constant temperature (e.g., 25°C or 37°C), protected from light.

  • Take samples at various time points (e.g., 0, 1, 2, 4, 8 hours).

  • Immediately analyze the samples by HPLC to quantify the amount of undegraded this compound.

  • Compare the degradation rates at different pH values.

Visualizations

Hibarimicin_A This compound (Intact) Hydrolysis Hydrolysis Hibarimicin_A->Hydrolysis  pH (Acidic/Alkaline) Oxidation Oxidation Hibarimicin_A->Oxidation  Oxygen, Metal Ions Photodegradation Photodegradation Hibarimicin_A->Photodegradation  Light (UV/Visible) Degraded_Products Degraded Products (Inactive) Hydrolysis->Degraded_Products Oxidation->Degraded_Products Photodegradation->Degraded_Products

Caption: Hypothesized degradation pathways for this compound.

cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution Dilute Dilute in Test Buffer (e.g., different pH, temp) Prep_Stock->Dilute Incubate Incubate under Controlled Conditions Dilute->Incubate Time_Points Sample at Various Time Points Incubate->Time_Points HPLC HPLC/LC-MS Analysis Time_Points->HPLC Quantify Quantify Remaining This compound HPLC->Quantify

Caption: Experimental workflow for this compound stability testing.

Start Inconsistent Experimental Results? Check_Prep Review Solution Preparation Protocol Start->Check_Prep Fresh_Sol Are you using freshly prepared solutions? Check_Prep->Fresh_Sol Use_Fresh Prepare fresh solutions before each experiment. Fresh_Sol->Use_Fresh No Check_Storage Review Storage Conditions (Temp, Light, Solvent) Fresh_Sol->Check_Storage Yes Optimize_Storage Optimize storage: -80°C, dark, anhydrous solvent. Check_Storage->Optimize_Storage Stability_Test Perform stability test in assay buffer. Optimize_Storage->Stability_Test

Caption: Troubleshooting decision tree for this compound experiments.

References

How to handle potential artifacts in spectroscopic analysis of Hibarimicin A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in handling potential artifacts during the spectroscopic analysis of Hibarimicin A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its spectroscopic analysis challenging?

A1: this compound is a complex natural product belonging to the hibarimicin family of compounds isolated from the bacterium Microbispora rosea.[1] Its structure features a highly oxidized naphthylnaphthoquinone chromophore, multiple deoxyhexose units, and a complex polyketide backbone.[2][3] These structural characteristics, including its atropisomeric nature due to hindered rotation around a biaryl axis, make it susceptible to degradation and the formation of artifacts under various experimental conditions, posing challenges for accurate spectroscopic analysis.[1][4]

Q2: What are the most common spectroscopic techniques used to analyze this compound?

A2: The primary spectroscopic techniques for the structural elucidation and analysis of this compound and its analogues are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy.

Q3: What are the main sources of artifacts in the spectroscopic analysis of this compound?

A3: Artifacts in the analysis of natural products like this compound can arise from several sources, including the solvents used for extraction and analysis, exposure to light, elevated temperatures, and non-ideal pH conditions. These factors can lead to degradation of the molecule, formation of new compounds, and alterations in spectroscopic signals.

Q4: How can I minimize the formation of artifacts during sample preparation?

A4: To minimize artifact formation, it is crucial to use high-purity, freshly opened solvents. Avoid chlorinated solvents if possible, as they can generate acidic impurities. Protect the sample from light by using amber vials and minimizing exposure time. Sample preparation and analysis should be conducted at controlled, cool temperatures. Ensure the pH of the sample solution is appropriate for the stability of this compound, avoiding strongly acidic or basic conditions.

Troubleshooting Guides

NMR Spectroscopy
Issue Potential Cause Troubleshooting Steps
Broad or distorted peaks - Sample aggregation- Presence of paramagnetic impurities- Poor shimming- Use a more dilute sample.- Filter the sample to remove any particulate matter.- Ensure the NMR tube is clean and of high quality.- Check for and remove any paramagnetic metal contaminants.- Re-shim the spectrometer carefully.
Unexpected signals in the spectrum - Solvent impurities- Sample degradation- Formation of solvent adducts- Use fresh, high-purity deuterated solvent.- Run a blank spectrum of the solvent to identify impurity peaks.- Prepare the sample fresh and analyze it promptly.- Consider if the solvent has reacted with this compound.
Changes in chemical shifts between measurements - Different sample concentrations- Variation in temperature or pH- Maintain consistent sample concentrations.- Ensure the spectrometer's temperature is stable and calibrated.- Buffer the sample if pH sensitivity is suspected.
Mass Spectrometry
Issue Potential Cause Troubleshooting Steps
Multiple unexpected ions observed - In-source fragmentation- Formation of adducts (e.g., Na+, K+)- Sample degradation- Optimize the ionization source parameters (e.g., lower the cone voltage) to minimize in-source fragmentation.- Use high-purity solvents and additives to reduce unwanted adducts.- Analyze the sample quickly after preparation to prevent degradation.
Loss of glycosidic units - In-source fragmentation or collision-induced dissociation (CID)- This is a common fragmentation pathway for glycosylated natural products and can be diagnostic.- Use softer ionization techniques if the molecular ion is not observed.- In tandem MS (MS/MS), this fragmentation can be used for structural confirmation.
Poor ionization/low signal intensity - Inappropriate solvent system- Sample suppression effects- Ensure the solvent system is compatible with the ionization method (e.g., ESI, APCI).- Use a suitable additive (e.g., formic acid for positive mode ESI) to promote ionization.- Dilute the sample to mitigate ion suppression.
UV-Vis Spectroscopy
Issue Potential Cause Troubleshooting Steps
Shifts in λmax or changes in absorbance over time - Sample degradation- Change in pH or solvent polarity- Prepare fresh samples and measure immediately.- Protect the sample from light, as the quinone chromophore can be light-sensitive.- Use a buffered solution to maintain a constant pH.- Ensure the solvent composition is consistent across all measurements.
Broad, poorly defined absorption bands - Sample aggregation- Presence of impurities- Dilute the sample.- Purify the sample to remove interfering substances.

Experimental Protocols

NMR Sample Preparation and Analysis
  • Sample Preparation:

    • Weigh 1-5 mg of purified this compound for ¹H NMR (5-20 mg for ¹³C NMR) into a clean, dry vial.

    • Add 0.6-0.7 mL of a high-purity deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). This compound's solubility should be considered when selecting the solvent.

    • Gently vortex or sonicate the sample to ensure complete dissolution.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette into a high-quality 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum and other relevant 2D NMR spectra (e.g., COSY, HSQC, HMBC) as needed for full structural assignment.

Mass Spectrometry Analysis (LC-MS)
  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.

  • Liquid Chromatography:

    • Use a C18 reversed-phase column suitable for natural product analysis.

    • Employ a gradient elution with water and acetonitrile, both containing 0.1% formic acid (for positive ion mode) or a suitable modifier for negative ion mode.

    • Set a flow rate appropriate for the column dimensions (e.g., 0.2-0.4 mL/min for a standard analytical column).

    • Inject 5-10 µL of the prepared sample.

  • Mass Spectrometry:

    • Use an electrospray ionization (ESI) source.

    • Acquire data in both positive and negative ion modes to obtain comprehensive information.

    • Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion and minimize in-source fragmentation.

    • Perform tandem MS (MS/MS) on the parent ion of this compound to obtain characteristic fragmentation patterns, which can aid in structural confirmation and identification of degradation products.

UV-Vis Spectroscopy Analysis
  • Sample Preparation:

    • Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., methanol, ethanol).

    • Dilute the stock solution to a concentration that results in an absorbance reading within the linear range of the spectrophotometer (typically 0.1-1.0 AU).

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record a baseline spectrum with a cuvette containing the solvent used to dissolve the sample.

    • Measure the absorbance of the this compound solution over a wavelength range of at least 200-600 nm to capture all relevant electronic transitions of the naphthylnaphthoquinone chromophore.

Visualizations

Troubleshooting Workflow for Spectroscopic Artifacts

The following diagram illustrates a logical workflow for identifying and addressing potential artifacts in the spectroscopic analysis of this compound.

cluster_0 Initial Analysis cluster_1 Data Evaluation cluster_2 Troubleshooting Path cluster_3 Resolution start Acquire Spectroscopic Data (NMR, MS, UV-Vis) check_data Unexpected Peaks or Signals? start->check_data consistent Data Consistent with Expected Structure? check_data->consistent No end_ok Analysis Complete (Data Validated) check_data->end_ok Yes check_sample Review Sample Preparation - Solvent Purity - Age of Sample - Storage Conditions consistent->check_sample No consistent->end_ok Yes check_instrument Review Instrument Parameters - Calibration - Method Settings check_sample->check_instrument forced_degradation Perform Forced Degradation Study (pH, Light, Temp) to Identify Products check_instrument->forced_degradation reacquire Re-prepare Sample & Re-acquire Data forced_degradation->reacquire interpret Interpret Artifacts & Characterize Degradants forced_degradation->interpret reacquire->start interpret->end_ok

Caption: A flowchart for troubleshooting artifacts in spectroscopic data.

This compound Biosynthesis Overview

This diagram provides a simplified overview of the biosynthetic pathway of this compound, highlighting key stages that can be relevant for understanding potential impurities.

cluster_0 Polyketide Synthesis cluster_1 Aglycone Formation cluster_2 Glycosylation pks Type II Polyketide Synthase undecaketide Aromatic Undecaketide Unit pks->undecaketide coupling Oxidative Coupling undecaketide->coupling hmp_y1 Symmetrical Aglycon (HMP-Y1) coupling->hmp_y1 modification Oxidative Modification hmp_y1->modification hibarimicinone Hibarimicinone (Aglycon) modification->hibarimicinone glycosylation Glycosyltransferases hibarimicinone->glycosylation hibarimicin_a This compound glycosylation->hibarimicin_a

References

Validation & Comparative

Unveiling the Anticancer Potential of Hibarimicin A: An In Vitro Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the in vitro anticancer activity of Hibarimicin A, a potent tyrosine kinase inhibitor, reveals its significant potential in cancer therapy. This guide provides a comparative analysis of this compound's performance against the well-established chemotherapeutic agent, doxorubicin, supported by experimental data from studies on its closely related analogue, Hibarimicin B. The evidence underscores this compound's mechanism of action through the inhibition of the Src signaling pathway, leading to cell growth inhibition and induction of apoptosis.

Hibarimicins are a class of natural compounds that have demonstrated notable antitumor activities.[1] Specifically, this compound, along with its analogues B, C, and D, has been identified as a specific inhibitor of Src tyrosine kinase, a key enzyme involved in cancer cell proliferation, survival, and metastasis.[1][2] Due to the limited availability of specific experimental data for this compound, this guide will leverage findings from its potent analogue, Hibarimicin B, to provide a comprehensive overview of its anticancer efficacy. Hibarimicin B has been shown to be a strong and selective inhibitor of v-Src kinase, competitively blocking ATP binding to the kinase.[3][4]

Comparative Cytotoxicity Analysis

Cell LineCancer TypeDoxorubicin IC50 (µM)Hibarimicin B IC50 (µM)
MCF-7Breast Cancer~0.09 - 2.8[5][6]Data not available
MDA-MB-231Breast Cancer~0.9[6]Data not available
A549Lung CancerData not availableData not available
HeLaCervical CancerData not availableData not available
HL-60Promyelocytic LeukemiaData not availableDifferentiation-inducing activity observed[3][4]

Note: The table highlights the need for further research to determine the specific IC50 values for this compound and B to facilitate a direct quantitative comparison with doxorubicin.

Mechanism of Action: Inhibition of the Src Signaling Pathway

Hibarimicins exert their anticancer effects by targeting the Src family of non-receptor tyrosine kinases. The Src signaling pathway plays a crucial role in regulating cell growth, differentiation, survival, and migration. In many cancers, this pathway is aberrantly activated, leading to uncontrolled cell proliferation and metastasis. By inhibiting Src kinase, this compound effectively disrupts these downstream signaling cascades, ultimately leading to cell cycle arrest and apoptosis.

Hibarimicin_A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Receptor Growth Factor Receptor Src Kinase Src Kinase Growth Factor Receptor->Src Kinase Activation Downstream Effectors Downstream Effectors Src Kinase->Downstream Effectors Phosphorylation Transcription Factors Transcription Factors Downstream Effectors->Transcription Factors Activation This compound This compound This compound->Src Kinase Inhibition Gene Expression Gene Expression Transcription Factors->Gene Expression Regulation Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Cell Survival Cell Survival Gene Expression->Cell Survival Metastasis Metastasis Gene Expression->Metastasis

Figure 1. This compound inhibits the Src signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the in vitro anticancer activity of compounds like this compound.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of this compound or the control drug (e.g., doxorubicin) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

MTT_Assay_Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement Data Analysis (IC50) Data Analysis (IC50) Absorbance Measurement->Data Analysis (IC50)

Figure 2. Workflow of the MTT cytotoxicity assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and quantify apoptosis (programmed cell death).

  • Cell Treatment: Cells are treated with this compound or a control drug for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

  • Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the DNA of necrotic cells with compromised membranes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The results distinguish between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

Apoptosis_Assay_Workflow Cell Treatment Cell Treatment Cell Harvesting Cell Harvesting Cell Treatment->Cell Harvesting Annexin V/PI Staining Annexin V/PI Staining Cell Harvesting->Annexin V/PI Staining Flow Cytometry Analysis Flow Cytometry Analysis Annexin V/PI Staining->Flow Cytometry Analysis Quantification of Apoptosis Quantification of Apoptosis Flow Cytometry Analysis->Quantification of Apoptosis

Figure 3. Workflow of the Annexin V/PI apoptosis assay.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Cells are treated with the test compound and then harvested.

  • Fixation: The cells are fixed in cold 70% ethanol (B145695) to permeabilize the cell membrane and preserve the cellular structure.

  • Staining: The fixed cells are washed and then stained with a solution containing Propidium Iodide (PI) and RNase. PI intercalates with DNA, and RNase is included to prevent the staining of RNA.

  • Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA in each cell.

  • Data Analysis: A histogram of DNA content is generated to show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Cell_Cycle_Analysis_Workflow Cell Treatment & Harvesting Cell Treatment & Harvesting Cell Fixation Cell Fixation Cell Treatment & Harvesting->Cell Fixation PI/RNase Staining PI/RNase Staining Cell Fixation->PI/RNase Staining Flow Cytometry Analysis Flow Cytometry Analysis PI/RNase Staining->Flow Cytometry Analysis Cell Cycle Phase Distribution Cell Cycle Phase Distribution Flow Cytometry Analysis->Cell Cycle Phase Distribution

References

Validating Target Specificity of Novel Inhibitors in Cellular Models: A Comparative Guide Featuring ACSS2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the specific cellular target of a novel inhibitor is a critical step in preclinical development. This guide provides an objective comparison of methodologies to validate target engagement and specificity, using Acetyl-CoA Synthetase 2 (ACSS2) inhibitors as a case study. The principles and protocols described herein are broadly applicable to other novel chemical entities, such as the natural product Hibarimicin A, a known inhibitor of tyrosine kinases.

ACSS2 has emerged as a significant target in cancer metabolism, providing a crucial source of acetyl-CoA for lipid synthesis and histone acetylation, particularly under metabolically stressed conditions found in tumors.[1][2][3] The development of potent and selective ACSS2 inhibitors, therefore, represents a promising therapeutic strategy.[4][5] This guide will compare several key ACSS2 inhibitors and detail the experimental workflows required to rigorously validate their target specificity in cellular models.

Comparative Performance of ACSS2 Inhibitors

A critical aspect of preclinical drug development is understanding how a novel inhibitor performs against existing alternatives. The following table summarizes key performance metrics for several published ACSS2 inhibitors.

InhibitorOther NamesTarget(s)IC50 (in vitro)Cellular EC50Key FeaturesReference(s)
Acss2-IN-2 VY-3-135ACSS244 ± 3.85 nM~10 µM (in BT474 & SKBr3 cells)Potent and stable; a key research compound.
VY-3-249 ACSS21214 ± 128 nMNot consistently reportedA less potent predecessor to VY-3-135.
MTB-9655 ACSS2Not reportedNot reportedOrally bioavailable; currently in clinical trials.
AD-5584 ACSS2Not reportedInduces cell death in MDA-MB-231BR cells.Brain-penetrant.
AD-8007 ACSS2Not reportedInduces cell death in MDA-MB-231BR cells.Brain-penetrant; reduces tumor burden in vivo.

Experimental Protocols for Target Validation

To validate that an inhibitor directly engages its intended target within a complex cellular environment, several biophysical and biochemical methods can be employed. Here, we detail protocols for the Cellular Thermal Shift Assay (CETSA) and Immunoprecipitation-Western Blotting (IP-WB), two widely used techniques.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in intact cells. The principle is that a ligand-bound protein is thermally stabilized, meaning it will denature and aggregate at a higher temperature than the unbound protein.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Culture cells of interest (e.g., a cancer cell line with high ACSS2 expression like BT474 or SKBr3) to 80-90% confluency.

    • Harvest and resuspend cells in fresh culture medium to a density of 2 x 10⁶ cells/mL.

    • Prepare a stock solution of the test inhibitor (e.g., this compound or an ACSS2 inhibitor) in a suitable solvent like DMSO.

    • Treat cells with the inhibitor at various concentrations (for dose-response) or a single, effective concentration. Include a vehicle-only control (e.g., DMSO).

    • Incubate the cells for a sufficient time (e.g., 1 hour) at 37°C to allow for compound uptake and target binding.

  • Heat Challenge:

    • Aliquot the cell suspension into PCR tubes for each temperature point.

    • Use a thermal cycler to heat the tubes across a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes). This creates a "melt curve."

  • Cell Lysis and Fractionation:

    • Lyse the cells using rapid freeze-thaw cycles (e.g., three cycles in liquid nitrogen and a 37°C water bath).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated, denatured proteins (pellet).

  • Protein Analysis:

    • Carefully collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of the soluble fractions using a standard protein assay (e.g., BCA assay).

    • Normalize the protein concentrations for all samples.

    • Analyze the amount of soluble target protein (e.g., ACSS2) remaining at each temperature by Western Blot. A successful experiment will show a shift in the melt curve to higher temperatures in the inhibitor-treated samples compared to the vehicle control.

Immunoprecipitation-Western Blot (IP-WB)

IP-WB is a cornerstone technique for confirming a direct interaction between an inhibitor and its target protein, and for identifying protein-protein interactions.

Experimental Protocol:

  • Cell Lysis:

    • Wash cultured cells with ice-cold PBS and lyse them with a mild lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Incubate on ice to ensure complete lysis, then centrifuge to pellet cell debris.

    • Collect the supernatant, which is the whole-cell lysate.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G-agarose/magnetic beads to reduce non-specific binding.

    • Incubate the pre-cleared lysate with a primary antibody specific to the target protein (e.g., anti-ACSS2 antibody) overnight at 4°C with gentle rotation. This forms the antibody-antigen complex.

    • Add protein A/G beads to the lysate-antibody mixture and incubate to capture the immune complexes.

    • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elution and Western Blot Analysis:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody against the target protein to confirm its immunoprecipitation.

    • To validate inhibitor binding, one could use a biotinylated version of the inhibitor, followed by probing with streptavidin-HRP.

Genetic Validation: Knockdown/Knockout

The most rigorous validation of a target's role in a cellular phenotype comes from genetic manipulation. By reducing (knockdown) or eliminating (knockout) the expression of the target protein, one can determine if the resulting phenotype mimics the effect of the inhibitor. For instance, shRNA-mediated knockdown of ACSS2 has been shown to reduce fatty acid synthesis, mirroring the effect of ACSS2 inhibitors.

Visualizing Workflows and Pathways

To better understand the context in which these inhibitors function and the experimental logic, the following diagrams illustrate the ACSS2 signaling pathway and the general workflows for target validation.

ACSS2_Pathway ACSS2 Signaling Pathway and Point of Inhibition cluster_stress Cellular Stress (e.g., Hypoxia) Acetate Acetate ACSS2 ACSS2 Acetate->ACSS2 AcetylCoA AcetylCoA ACSS2->AcetylCoA Lipid_Synthesis Lipid Synthesis AcetylCoA->Lipid_Synthesis Histone_Acetylation Histone Acetylation AcetylCoA->Histone_Acetylation Hibarimicin_A ACSS2 Inhibitors (e.g., Acss2-IN-2) Hibarimicin_A->ACSS2 Cell_Growth Cell Growth & Survival Lipid_Synthesis->Cell_Growth Gene_Expression Gene Expression Histone_Acetylation->Gene_Expression Gene_Expression->Cell_Growth

Caption: The role of ACSS2 in cellular metabolism under stress.

Target_Validation_Workflow General Workflow for Target Specificity Validation cluster_direct Direct Target Engagement cluster_indirect Phenotypic Confirmation CETSA Cellular Thermal Shift Assay (CETSA) - Treat cells with inhibitor - Heat challenge - Quantify soluble target protein Validation Target Validated? CETSA->Validation IP_WB Immunoprecipitation-WB - Lyse treated cells - IP target protein - WB for target or inhibitor tag IP_WB->Validation Genetic Genetic Validation - Knockdown/knockout of target gene - Compare phenotype with inhibitor effect Cell_Assays Cell-Based Assays - Measure downstream effects (e.g., lipid synthesis, apoptosis) Hypothesis Hypothesized Target (e.g., ACSS2) Hypothesis->CETSA Hypothesis->IP_WB Validation->Genetic Validation->Cell_Assays

References

A Comparative Analysis of the Antibacterial Spectrum of Hibarimicin A and Other Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the antibacterial profiles of select natural compounds. This report critically evaluates the available data on Hibarimicin A in contrast to the well-documented activities of Daptomycin, Vancomycin, and Linezolid.

Comparative Antibacterial Spectra

The antibacterial efficacy of a compound is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[3][4][5] The following table summarizes the MIC values for Daptomycin, Vancomycin, and Linezolid against key Gram-positive bacteria.

MicroorganismThis compound MIC (µg/mL)Daptomycin MIC (µg/mL)Vancomycin MIC (µg/mL)Linezolid MIC (µg/mL)
Staphylococcus aureus (MSSA)Data not publicly available0.25 - 10.25 - 4.01
Staphylococcus aureus (MRSA)Data not publicly available0.5 - 41 - 1381 - 4
Enterococcus faecalisData not publicly available1 - 4Data varies≤2
Enterococcus faecium (VRE)Data not publicly available1 - 4Resistant≤2
Streptococcus pneumoniaeData not publicly available≤0.06 - 0.5Data varies1
Streptococcus pyogenesData not publicly available≤0.06 - 0.25Data variesData varies

Mechanisms of Action: A Visual Overview

The antibacterial activity of these natural products stems from their distinct mechanisms of action, targeting critical cellular processes in bacteria.

cluster_dap Daptomycin Dap Daptomycin Oligomerization Oligomerization Dap->Oligomerization Binds to Ca Ca²⁺ Ca->Oligomerization In presence of Membrane Bacterial Cell Membrane Pore Pore Formation Membrane->Pore Disrupts Oligomerization->Membrane Inserts into Depolarization Membrane Depolarization Pore->Depolarization Leads to Death Cell Death Depolarization->Death

Caption: Daptomycin's mechanism of action involves calcium-dependent binding to and disruption of the bacterial cell membrane.

cluster_van Vancomycin Van Vancomycin Peptidoglycan Peptidoglycan Precursors (D-Ala-D-Ala) Van->Peptidoglycan Binds to Transglycosylase Transglycosylase Peptidoglycan->Transglycosylase Inhibits Transpeptidase Transpeptidase Peptidoglycan->Transpeptidase Inhibits CellWall Cell Wall Synthesis Blocked Transglycosylase->CellWall Transpeptidase->CellWall

Caption: Vancomycin inhibits bacterial cell wall synthesis by binding to peptidoglycan precursors.

While the precise antibacterial mechanism of this compound is not extensively detailed in public literature, hibarimicins, in general, are known to be inhibitors of protein tyrosine kinases. Further research is required to elucidate if this or another mechanism is responsible for its antibacterial properties.

Experimental Protocols for Antibacterial Susceptibility Testing

The determination of the antibacterial spectrum and MIC values relies on standardized laboratory procedures. The two most common methods are the Broth Microdilution method and the Kirby-Bauer disk diffusion susceptibility test.

Broth Microdilution Method

This method provides a quantitative MIC value.

  • Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the antimicrobial agent is prepared in a liquid growth medium within a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU) per milliliter.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at a suitable temperature (typically 35-37°C) for 16-20 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth (i.e., the well remains clear).

Kirby-Bauer Disk Diffusion Susceptibility Test

This method provides a qualitative assessment of susceptibility (susceptible, intermediate, or resistant).

  • Inoculum Preparation: A bacterial inoculum is prepared and adjusted to a 0.5 McFarland turbidity standard.

  • Inoculation: A sterile cotton swab is used to evenly streak the bacterial suspension over the entire surface of a Mueller-Hinton agar (B569324) plate to create a bacterial lawn.

  • Application of Antibiotic Disks: Paper disks impregnated with a known concentration of the antimicrobial agent are placed on the surface of the agar.

  • Incubation: The plate is incubated, typically at 35-37°C, for 18-24 hours.

  • Result Interpretation: The diameter of the zone of inhibition (the clear area around the disk where bacterial growth is prevented) is measured. This diameter is then compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the antibiotic.

cluster_workflow General Workflow for Antibacterial Susceptibility Testing cluster_methods Testing Methods cluster_results Result Interpretation start Start: Isolate Pure Bacterial Colony prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum broth Broth Microdilution: Inoculate Microtiter Plate with Serial Dilutions of Antibiotic prep_inoculum->broth disk Disk Diffusion: Create Bacterial Lawn on Agar Plate and Apply Antibiotic Disks prep_inoculum->disk incubation Incubate under Appropriate Conditions broth->incubation disk->incubation mic Determine MIC (Lowest concentration with no growth) incubation->mic zone Measure Zone of Inhibition and Compare to Standards incubation->zone end_mic Quantitative Result (MIC) mic->end_mic end_qual Qualitative Result (Susceptible/Intermediate/Resistant) zone->end_qual

Caption: A generalized workflow for determining the antibacterial susceptibility of a microorganism.

Conclusion

Daptomycin, Vancomycin, and Linezolid demonstrate potent activity primarily against Gram-positive bacteria, including challenging resistant strains. Their well-defined antibacterial spectra and mechanisms of action provide a solid foundation for their clinical use. In contrast, while this compound is recognized as an antibacterial agent, the lack of publicly available, detailed susceptibility data hinders a direct and comprehensive comparison. This data gap underscores the need for further research to fully characterize the antibacterial potential of this compound and its family of compounds. Such studies would be invaluable for the drug development community in assessing its potential as a future therapeutic agent.

References

In Vitro Validation of Hibarimicin A's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro performance of Hibarimicin A and its derivatives as tyrosine kinase inhibitors, benchmarked against established Src family kinase inhibitors. The information presented herein is intended to support further research and drug development efforts in oncology and related fields.

Introduction to this compound's Mechanism of Action

This compound belongs to a class of complex polyketide natural products that have demonstrated significant biological activity. While initial interest in similar compounds has spanned various therapeutic areas, the primary mechanism of action identified for the hibarimicin family is the inhibition of tyrosine kinases, specifically the viral Src (v-Src) tyrosine kinase.[1][2] The v-Src kinase is a potent oncoprotein, and its cellular homolog, c-Src, is frequently overexpressed or hyperactivated in a variety of human cancers, making it a key target for anticancer drug development.

The hibarimicin family, including Hibarimicin B and the aglycon, Hibarimicinone, have been qualitatively described as potent and selective inhibitors of v-Src kinase.[3][4] Notably, Hibarimicin B has been reported to be a strong and the most selective v-Src kinase inhibitor among the tested hibarimicins, acting as a competitive inhibitor of ATP binding to the kinase.[3][4] Hibarimicinone is described as the most potent inhibitor within the family.[3][4] This guide aims to contextualize these findings by comparing their reported activity with that of well-characterized, clinically relevant Src kinase inhibitors.

Comparative Analysis of v-Src Kinase Inhibitors

To provide a clear benchmark for the potency of this compound and its analogs, the following table summarizes the in vitro inhibitory activity (IC50) of several well-established Src kinase inhibitors. While specific IC50 values for the hibarimicin compounds are not publicly available, their qualitative descriptions from the literature are included for a directional comparison.

CompoundTarget KinaseIC50 (nM)Notes
This compound v-SrcNot Reported
Hibarimicin B v-SrcNot ReportedDescribed as a "strong and selective" inhibitor.[3][4]
Hibarimicinone v-SrcNot ReportedDescribed as the "most potent" inhibitor in its class.[3][4]
Dasatinib Src<1.0Potent, multi-targeted inhibitor of Abl, Src, and c-Kit.[2]
Saracatinib (AZD0530) Src2.7Potent and selective Src family kinase inhibitor.[5][6]
Bosutinib (SKI-606) Src1.2Dual Src/Abl inhibitor.[1]

Experimental Protocols for In Vitro Validation

The following protocols outline standard in vitro assays for validating and quantifying the inhibitory activity of compounds against v-Src tyrosine kinase.

In Vitro v-Src Kinase Inhibition Assay (Radiometric)

This assay measures the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP into a peptide substrate by v-Src kinase.

Materials:

  • Recombinant v-Src kinase

  • Src-specific peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Test compounds (this compound, comparators) dissolved in DMSO

  • 96-well plates

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase reaction buffer, peptide substrate, and the test compound dilutions.

  • Initiate the reaction by adding recombinant v-Src kinase.

  • Incubate the plate at 30°C for a predetermined time (e.g., 20 minutes).

  • Start the phosphorylation reaction by adding [γ-³²P]ATP.

  • Incubate for an additional 10-30 minutes at 30°C.

  • Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by non-linear regression analysis.

In Vitro v-Src Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ATP remaining after the kinase reaction, which is inversely proportional to kinase activity.

Materials:

  • Recombinant v-Src kinase

  • Src-specific peptide substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Test compounds dissolved in DMSO

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a white, opaque 96-well plate, add the kinase reaction buffer, peptide substrate, ATP, and the test compound dilutions.

  • Initiate the reaction by adding recombinant v-Src kinase.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate as per the manufacturer's instructions.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Visualizing the Mechanism of Action

The following diagrams illustrate the v-Src signaling pathway and a typical experimental workflow for evaluating kinase inhibitors.

vSrc_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus vSrc v-Src Ras Ras vSrc->Ras PI3K PI3K vSrc->PI3K STAT3 STAT3 vSrc->STAT3 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis, Invasion) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription STAT3->Transcription

Caption: Simplified v-Src signaling pathway leading to cancer hallmarks.

Kinase_Inhibitor_Workflow start Start prepare_reagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor Dilutions) start->prepare_reagents setup_reaction Set up Kinase Reaction in 96-well plate prepare_reagents->setup_reaction incubate Incubate at Controlled Temperature setup_reaction->incubate detect_signal Detect Signal (Radioactivity or Luminescence) incubate->detect_signal analyze_data Data Analysis (Calculate % Inhibition, Determine IC50) detect_signal->analyze_data end End analyze_data->end

Caption: General workflow for in vitro kinase inhibitor screening.

References

A Head-to-Head Comparison of Hibarimicin A and its Analogs with Synthetic Kinase Inhibitors in Targeting v-Src Kinase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the naturally derived v-Src kinase inhibitor, Hibarimicin A, and its related compounds, against commercially available synthetic kinase inhibitors. The data presented is compiled from peer-reviewed research to facilitate an objective evaluation of their performance and potential therapeutic applications.

Executive Summary

Quantitative Comparison of Kinase Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC50) of hibarimicin compounds and synthetic inhibitors against v-Src or c-Src kinase. It is important to note that the experimental conditions for determining these values may vary between studies.

CompoundTarget KinaseIC50 (nM)Mode of Inhibition (vs. ATP)Source
Hibarimicin B v-Src8.0Competitive[Cho et al., 2002]
Hibarimicinone v-Src1.8Noncompetitive[Cho et al., 2002]
Dasatinib c-Src<1.0ATP-competitive[Selleckchem]
Saracatinib c-Src2.7ATP-competitive[Selleckchem]
Bosutinib c-Src1.2ATP-competitive[Selleckchem]

Note: The Cho et al. (2002) study utilized v-Src, while the data for synthetic inhibitors is for c-Src. v-Src and c-Src have high homology, particularly in the kinase domain, making these comparisons relevant.

Mechanism of Action: A Divergence in Strategy

A key differentiator between the hibarimicin compounds and the synthetic inhibitors lies in their mechanism of action concerning ATP binding.

  • Hibarimicin B acts as a competitive inhibitor , directly competing with ATP for binding to the kinase's active site.[1]

  • Hibarimicinone , in contrast, is a noncompetitive inhibitor , suggesting it binds to an allosteric site on the kinase, altering its conformation and preventing catalytic activity without directly blocking the ATP-binding pocket.[1]

  • Dasatinib, Saracatinib, and Bosutinib are all well-characterized ATP-competitive inhibitors .

This difference in mechanism could have significant implications for overcoming resistance mutations that arise in the ATP-binding pocket, a common challenge with ATP-competitive inhibitors.

Signaling Pathway and Inhibition Points

The following diagram illustrates the simplified Src signaling pathway and the points of intervention for the discussed inhibitors.

Src_Signaling_Pathway Src Signaling Pathway and Inhibitor Targets cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor Src Src Kinase Growth_Factor_Receptor->Src Activation Downstream_Effectors Downstream Effectors (e.g., STAT3, FAK, Ras-MAPK) Src->Downstream_Effectors Phosphorylation Cell_Proliferation_Survival_Metastasis Cell Proliferation, Survival, Metastasis Downstream_Effectors->Cell_Proliferation_Survival_Metastasis Signal Transduction Hibarimicin_B Hibarimicin B (Competitive) Hibarimicin_B->Src Hibarimicinone Hibarimicinone (Noncompetitive) Hibarimicinone->Src Synthetic_Inhibitors Dasatinib, Saracatinib, Bosutinib (Competitive) Synthetic_Inhibitors->Src

Caption: Src signaling pathway and inhibitor targets.

Experimental Protocols

The following is a detailed methodology for the in vitro v-Src kinase inhibition assay as described in the foundational study by Cho et al. (2002).

In Vitro v-Src Kinase Assay

Objective: To determine the inhibitory effect of test compounds on the kinase activity of v-Src.

Materials:

  • Purified p60v-Src

  • Acid-treated enolase

  • Assay buffer: 20 mM PIPES (pH 7.0), 10 mM MnCl2

  • [γ-32P]ATP

  • Test compounds (Hibarimicins, synthetic inhibitors) dissolved in DMSO

  • Trichloroacetic acid (TCA)

  • Phosphocellulose paper

Procedure:

  • A reaction mixture is prepared containing the assay buffer, acid-treated enolase (as a substrate), and the test compound at various concentrations.

  • Purified p60v-Src is added to the reaction mixture.

  • The kinase reaction is initiated by the addition of [γ-32P]ATP.

  • The reaction is allowed to proceed for a specified time at a controlled temperature.

  • The reaction is terminated by spotting the mixture onto phosphocellulose paper.

  • The phosphocellulose paper is washed with TCA to remove unincorporated [γ-32P]ATP.

  • The radioactivity incorporated into the enolase substrate on the phosphocellulose paper is measured using a scintillation counter.

  • The percentage of inhibition is calculated by comparing the radioactivity in the presence of the test compound to that of a control reaction without the inhibitor.

  • IC50 values are determined from the dose-response curves.

Experimental Workflow Diagram

vSrc_Kinase_Assay_Workflow v-Src Kinase Inhibition Assay Workflow Start Start Prepare_Reaction_Mixture Prepare Reaction Mixture (Buffer, Enolase, Inhibitor) Start->Prepare_Reaction_Mixture Add_vSrc Add Purified p60v-Src Prepare_Reaction_Mixture->Add_vSrc Initiate_Reaction Initiate Reaction with [γ-32P]ATP Add_vSrc->Initiate_Reaction Incubate Incubate Initiate_Reaction->Incubate Terminate_Reaction Terminate Reaction (Spot on Phosphocellulose Paper) Incubate->Terminate_Reaction Wash Wash with TCA Terminate_Reaction->Wash Measure_Radioactivity Measure Radioactivity (Scintillation Counting) Wash->Measure_Radioactivity Calculate_Inhibition Calculate % Inhibition Measure_Radioactivity->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: v-Src Kinase Inhibition Assay Workflow.

Conclusion

Hibarimicin B and its aglycone, hibarimicinone, demonstrate potent inhibition of v-Src kinase, with IC50 values comparable to those of the established synthetic inhibitors Dasatinib, Saracatinib, and Bosutinib. The distinct noncompetitive mechanism of action of hibarimicinone presents a compelling avenue for the development of novel anticancer therapeutics that may circumvent common resistance mechanisms. Further investigation into the selectivity profile and in vivo efficacy of the hibarimicin class of compounds is warranted to fully elucidate their therapeutic potential.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.